2-Fluoro-2-methylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWDUIBSJKELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-2-methylpropan-1-amine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, and the known chemical and physical properties of this compound and its hydrochloride salt. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also infers potential synthetic routes and properties based on established chemical principles and data from closely related analogs.
Introduction
The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer advantageous pharmacokinetic and pharmacodynamic properties to a drug candidate. This compound, a simple fluorinated alkylamine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document aims to consolidate the available information on its synthesis and properties, providing a valuable resource for researchers in the field.
Synthesis of this compound
A potential synthetic pathway involves the fluorination of a protected form of 2-amino-2-methyl-1-propanol (B13486), followed by deprotection. The hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol: A Plausible Synthesis
The following is a generalized, plausible experimental protocol for the synthesis of this compound hydrochloride, derived from common laboratory practices for similar transformations.
Step 1: Protection of the Amine
-
Dissolve 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions and brine, followed by drying and concentration to yield N-Boc-2-amino-2-methyl-1-propanol.
Step 2: Fluorination
-
Dissolve the N-Boc protected amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.[1][2]
-
Allow the reaction to warm to room temperature slowly and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude N-Boc-2-fluoro-2-methylpropan-1-amine.
-
Purify the product using column chromatography.
Step 3: Deprotection
-
Dissolve the purified N-Boc protected amine in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane).
-
Stir the mixture at room temperature until the deprotection is complete.
-
Remove the solvent under reduced pressure to yield this compound hydrochloride as a solid.
Chemical and Physical Properties
Experimentally determined physical and spectroscopic data for this compound are scarce. The following tables summarize the available computed data from PubChem and provide estimated values based on its structure and the properties of analogous compounds.
General Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₄H₁₀FN | C₄H₁₁ClFN | PubChem[3] |
| Molecular Weight | 91.13 g/mol | 127.59 g/mol | PubChem[3][4] |
| IUPAC Name | This compound | This compound;hydrochloride | PubChem[3][4] |
| CAS Number | 879121-42-3 | 879001-63-5 | PubChem[3][4] |
Physicochemical Properties (Computed/Estimated)
| Property | Value | Source |
| Boiling Point | Not available (Estimated to be in the range of 80-100 °C) | N/A |
| Melting Point (HCl Salt) | Not available | Not available |
| pKa (Conjugate Acid) | Not available (Estimated to be around 9-10) | N/A |
| LogP | 0.2 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
Spectroscopic Data (Predicted)
While experimental spectra are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted.
¹H NMR (Proton NMR):
-
-CH₃ protons: A doublet in the range of 1.2-1.5 ppm, due to coupling with the adjacent fluorine atom.
-
-CH₂- protons: A singlet or a complex multiplet in the range of 2.8-3.2 ppm.
-
-NH₂ protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 1.5-3.0 ppm.
¹³C NMR (Carbon NMR):
-
-CH₃ carbons: A doublet in the range of 20-30 ppm, due to C-F coupling.
-
Quaternary carbon (-C(F)(CH₃)₂-): A doublet with a large C-F coupling constant, expected in the range of 80-100 ppm.
-
-CH₂- carbon: A singlet or a doublet with a smaller C-F coupling constant, in the range of 40-50 ppm.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 91. Common fragmentation patterns would involve the loss of a methyl group (m/z = 76) or the aminomethyl group (m/z = 44).
Biological Activity and Applications
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the introduction of fluorine into small alkylamines can modulate their pharmacological properties. Fluorination can alter the pKa of the amine, influencing its ionization state at physiological pH, which in turn affects receptor binding and membrane permeability.[5] Furthermore, the C-F bond can block sites of metabolism, potentially increasing the half-life of a drug candidate.[5]
Given its structure, this compound could serve as a valuable building block in the synthesis of novel bioactive compounds, particularly in the areas of neuroscience and oncology, where small molecule amines often play a crucial role.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System [organic-chemistry.org]
- 3. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-2-methylpropan-1-amine, identified by CAS number 879121-42-3, is a crucial fluorinated building block in medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. The presence of a fluorine atom on a quaternary carbon center imparts unique stereoelectronic features that can improve metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known properties of this compound, its role as a synthetic intermediate, and its potential applications in the development of novel therapeutics. While detailed biological data on the compound itself is limited in publicly available literature, its utility is demonstrated through its incorporation into more complex, biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt are presented below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 879121-42-3 | 879001-63-5 |
| Molecular Formula | C₄H₁₀FN | C₄H₁₁ClFN |
| Molecular Weight | 91.13 g/mol [1] | 127.59 g/mol [2] |
| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |
| SMILES | CC(C)(CN)F[1] | CC(C)(CN)F.Cl[2] |
| InChI | InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3[1] | InChI=1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H[2] |
| Computed Properties | ||
| XLogP3 | 0.4 | - |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
Role in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug molecules is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent unwanted metabolism at that position and prolong the drug's half-life.
-
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can influence a compound's ionization state, solubility, and membrane permeability.
-
Improved Bioavailability: By enhancing metabolic stability and membrane permeability, fluorination can lead to improved oral bioavailability.
This compound serves as a valuable synthon for introducing a gem-dimethylfluoroethylamino moiety into a target molecule. This structural motif is of particular interest as it combines the benefits of fluorination with a sterically hindered amine, which can further influence receptor binding and metabolic stability.
Application as a Synthetic Intermediate: A Case Study
While specific biological activity data for this compound is not extensively reported, its utility as a key intermediate is highlighted in the patent literature. For instance, a patent application by Gilead Sciences, Inc. describes the use of this compound in the synthesis of complex heterocyclic compounds with potential therapeutic applications[3].
The general workflow involves the coupling of this compound with a suitable electrophilic partner to form a more elaborate molecular scaffold. A representative, hypothetical experimental workflow based on this concept is outlined below.
Hypothetical Experimental Workflow: Synthesis of a Substituted Indolin-2-one
Caption: Hypothetical workflow for the synthesis of a complex molecule using this compound.
General Experimental Protocol (Hypothetical)
Objective: To synthesize an N-alkylated cyclobutylamine (B51885) intermediate via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Substituted cyclobutanone (B123998) (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the substituted cyclobutanone in dichloromethane, add this compound and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2-fluoro-2-methylpropyl)cyclobutanamine derivative.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, solvent, temperature, and reaction time, would need to be optimized for a specific substrate.
Signaling Pathways and Biological Activity
As this compound is primarily utilized as a building block, there is a lack of direct research into its effects on specific signaling pathways or its standalone biological activity. The biological effects of the final drug molecules incorporating this moiety will be dictated by the overall structure and its interaction with the intended biological target.
The logical relationship for evaluating the utility of this building block in a drug discovery program is outlined below.
Caption: Logical workflow for the utilization of this compound in a drug discovery cascade.
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of novel drug candidates. Its unique structural features offer medicinal chemists a tool to enhance the developability of lead compounds by improving metabolic stability, modulating physicochemical properties, and potentially increasing biological potency. While direct biological data on this specific amine is scarce, its incorporation into more complex molecules, as evidenced by its use in the synthesis of potential therapeutics, underscores its importance in the field of drug discovery. Further exploration of this and similar fluorinated synthons will undoubtedly continue to contribute to the development of the next generation of medicines.
References
An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS No. 879001-63-5). Due to the limited availability of specific experimental data in the public domain, this document combines available physicochemical data with a discussion of generalized synthesis protocols and the potential biological significance of fluorinated amines in drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound hydrochloride is a fluorinated aliphatic amine. The strategic incorporation of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability and binding affinity.[1]
Table 1: General and Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [2][3] |
| Synonyms | 2-fluoro-2-methyl-1-propanamine hydrochloride, 2-Fluoro-2-methylpropylamine HCl | [2][3][4] |
| CAS Number | 879001-63-5 | [2][3][5] |
| Molecular Formula | C4H11ClFN | [2][3][4][5] |
| Molecular Weight | 127.59 g/mol | [2][4][5] |
| Physical Form | Solid | [6] |
| Purity | ≥95% | [5] |
| Melting Point | Data not available. | [7] |
| Boiling Point | Data not available. | [7] |
| pKa | Data not available. | |
| Solubility | Data not available. | |
| Storage | 4°C, sealed storage, away from moisture. | [6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Monoisotopic Mass | 127.0564052 Da | [2][3] |
| Topological Polar Surface Area | 26 Ų | [2][3] |
| Complexity | 42.8 | [2][3] |
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound hydrochloride is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the preparation of fluorinated amines. One common strategy involves the fluoroamination of alkenes.[1] For this compound, a potential precursor would be isobutylene (B52900) or a derivative thereof.
Generalized Synthetic Approach: Hydrofluoroamination of an Alkene
A generalized workflow for the synthesis could involve the following key steps:
-
Activation of the Alkene: The synthesis would likely start from a readily available four-carbon starting material, such as isobutylene (2-methylpropene).
-
Fluoroamination: A one-step introduction of both the fluorine and amine functionalities across the double bond. This can be achieved through various modern synthetic methods.
-
Purification of the Free Base: The resulting this compound would be isolated and purified using standard techniques such as distillation or column chromatography.
-
Salt Formation: The purified amine would then be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.
-
Final Purification: The hydrochloride salt would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Below is a conceptual workflow for the synthesis of this compound and its subsequent conversion to the hydrochloride salt.
Caption: Generalized workflow for the synthesis of this compound hydrochloride.
Spectral and Analytical Data
No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound hydrochloride were found during the literature review. Researchers working with this compound would need to perform these analyses to confirm its structure and purity.
Biological Activity and Potential Applications
Specific biological activity, mechanism of action, or signaling pathway data for this compound hydrochloride are not available in the public domain. However, the incorporation of fluorine into small molecules is a widely used strategy in drug discovery to enhance pharmacological properties.
General Importance of Fluorinated Amines in Medicinal Chemistry:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.
-
Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be beneficial for locking it into a bioactive shape.
Given these properties, this compound hydrochloride could be a valuable building block for the synthesis of novel therapeutic agents. Its potential applications could span various areas, including neuroscience (e.g., targeting G protein-coupled receptors) and oncology.[8] The structural motif of a fluorinated, branched-chain amine is of interest for exploring structure-activity relationships in drug design.
The logical relationship for evaluating the potential of a novel fluorinated amine like the one is depicted in the diagram below.
Caption: Logical pathway for the evaluation of a novel chemical entity in drug discovery.
Safety and Handling
Based on aggregated GHS data, this compound hydrochloride is classified with the following hazards:
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For a complete list of precautionary statements, refer to the supplier's safety data sheet (SDS).
Conclusion
This compound hydrochloride is a chemical entity with potential applications in medicinal chemistry and drug discovery, largely owing to the presence of the fluorine atom. While there is a significant lack of publicly available experimental data on its specific properties, synthesis, and biological activity, this guide provides a foundational understanding based on its chemical structure and the known roles of similar fluorinated compounds. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound Hydrochloride - CAS:879001-63-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-fluoro-2-methylpropan-1-amine. The introduction of a fluorine atom at a quaternary carbon center adjacent to an amino group introduces unique stereoelectronic effects that significantly influence the molecule's spatial arrangement and potential biological activity. This document consolidates theoretical principles, extrapolated data from analogous compounds, and proposed experimental protocols to serve as a foundational resource for researchers working with this and similar fluorinated molecules.
Molecular Structure and Properties
This compound is a primary amine with a fluorine atom and two methyl groups attached to the carbon atom at the 2-position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C4H10FN | PubChem[1] |
| Molecular Weight | 91.13 g/mol | PubChem[1] |
| CAS Number | 879121-42-3 | PubChem[1] |
| SMILES | CC(C)(CN)F | PubChem[1] |
| InChI | InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3 | PubChem[1] |
The hydrochloride salt of this amine is also commonly available.[2][3]
| Property | Value | Source |
| IUPAC Name | This compound;hydrochloride | PubChem[2] |
| Molecular Formula | C4H11ClFN | PubChem[2] |
| Molecular Weight | 127.59 g/mol | PubChem[2] |
| CAS Number | 879001-63-5 | PubChem[2] |
Conformational Analysis
The gauche effect describes the tendency of a conformation with adjacent electron-withdrawing groups to be more stable when these groups are in a gauche (dihedral angle of approximately 60°) rather than an anti (dihedral angle of 180°) arrangement.[4] This phenomenon is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital, an interaction that is maximized in the gauche conformation.[4]
In the case of β-fluoroamines, the gauche effect is particularly pronounced, especially when the amine is protonated.[5] The electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom further stabilizes the gauche conformer.[6]
For this compound, the key dihedral angle to consider is that between the C-F bond and the C-N bond along the C2-C1 axis. Due to the steric bulk of the two methyl groups on the C2 carbon, rotation around the C1-C2 bond will be somewhat restricted. However, the principles of the gauche effect suggest that the conformers where the fluorine atom and the amino group are in a gauche relationship will be energetically favored.
Caption: Predicted conformational equilibrium in this compound.
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently published. However, a plausible synthetic route can be devised based on the fluorination of a suitable precursor, such as 2-amino-2-methyl-1-propanol (B13486).
Synthesis of Precursor: 2-Amino-2-methyl-1-propanol
The precursor, 2-amino-2-methyl-1-propanol, is commercially available and can also be synthesized through various established methods, such as the reaction of 2-nitropropane (B154153) with formaldehyde (B43269) followed by reduction. A patented method involves the hydrolysis of 2,2-dimethyl-3-hydroxypropionitrile.
Proposed Fluorination of 2-Amino-2-methyl-1-propanol
The introduction of the fluorine atom at the tertiary carbon can be challenging. A potential method involves the use of a fluorinating agent that can replace the hydroxyl group.
Reaction Scheme:
(CH₃)₂C(NH₂)CH₂OH + Fluorinating Agent → (CH₃)₂C(F)CH₂NH₂
Proposed Experimental Protocol:
-
Reagents:
-
2-amino-2-methyl-1-propanol
-
Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent
-
Anhydrous, non-polar solvent (e.g., dichloromethane, THF)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 2-amino-2-methyl-1-propanol in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the fluorinating agent (e.g., DAST) dropwise to the stirred solution. The reaction is often exothermic and requires careful temperature control.
-
Allow the reaction to stir at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
-CH₂-NH₂: A singlet or a multiplet (due to coupling with the fluorine atom) in the range of 2.5-3.5 ppm.
-
-C(CH₃)₂-: A singlet or a doublet (due to coupling with the fluorine atom) in the range of 1.0-1.5 ppm.
-
-NH₂: A broad singlet in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
-C(F)-: A quaternary carbon signal significantly shifted downfield due to the electronegativity of the fluorine atom, appearing as a doublet due to C-F coupling.
-
-CH₂-NH₂: A methylene (B1212753) carbon signal in the range of 40-50 ppm.
-
-C(CH₃)₂-: A methyl carbon signal in the range of 20-30 ppm.
Infrared (IR) Spectroscopy
-
N-H stretch: A characteristic absorption in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.
-
N-H bend: An absorption in the region of 1590-1650 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
Applications in Drug Development
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoroalkyl group, in particular, is a common motif in medicinal chemistry. While specific applications of this compound are not widely documented, its structural features suggest potential as a building block in the synthesis of novel therapeutic agents. The primary amine functionality allows for a wide range of chemical modifications, while the fluorinated quaternary center can impart desirable pharmacokinetic properties.
Conclusion
This compound presents an interesting case study in the conformational effects of fluorine substitution. While a lack of direct experimental data necessitates a theoretical and comparative approach, the principles of the gauche effect provide a strong foundation for understanding its molecular structure and spatial arrangement. The proposed synthetic route offers a starting point for its preparation, enabling further investigation into its properties and potential applications. This guide serves to consolidate the available knowledge and provide a framework for future research on this and related fluorinated amines.
References
- 1. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-2-methylpropan-1-amine (C₄H₁₀FN, Molecular Weight: 91.13 g/mol ).[1] Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics derived from its structure. It also outlines comprehensive, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | Doublet | 2H | -CH₂-NH₂ |
| ~1.60 | Singlet | 2H | -NH₂ |
| ~1.35 | Doublet | 6H | -C(F)(CH₃)₂ |
Note: The methylene (B1212753) (-CH₂) protons are expected to show coupling to the adjacent fluorine atom, resulting in a doublet. The methyl (-CH₃) protons will also exhibit coupling to the fluorine, appearing as a doublet.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~95 (d, ¹JCF ≈ 170 Hz) | -C(F)(CH₃)₂ |
| ~50 (d, ²JCF ≈ 20 Hz) | -CH₂-NH₂ |
| ~25 (d, ²JCF ≈ 25 Hz) | -C(F)(CH₃)₂ |
Note: Carbon signals will be split into doublets due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei.
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)
| Chemical Shift (ppm) | Multiplicity |
| ~ -140 | Septet |
Note: The fluorine signal is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850-2960 | Strong | C-H stretch (alkyl) |
| 1590-1650 | Medium | N-H bend (scissoring) |
| 1000-1300 | Strong | C-F stretch |
| 1000-1250 | Medium | C-N stretch |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Possible Fragment |
| 91 | [M]⁺ (Molecular Ion) |
| 76 | [M - CH₃]⁺ |
| 72 | [M - F]⁺ |
| 61 | [CH₂NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data outlined above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~200 ppm, centered around the expected chemical shift.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. The resulting spectrum will be in the form of transmittance or absorbance versus wavenumber.
3. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Acquisition:
-
Mass Range: Scan from m/z 20 to 200 to ensure capture of the molecular ion and expected fragments.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted EI-MS fragmentation of this compound.
References
An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Fluoro-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific chemical stability and reactivity of 2-Fluoro-2-methylpropan-1-amine. This guide is based on general principles of chemical stability for fluoroalkylamines and established protocols for related compounds. All quantitative data presented is hypothetical and for illustrative purposes. Experimental verification is strongly recommended.
Introduction
This compound is a unique primary amine featuring a fluorine atom on a tertiary carbon. This structural motif imparts distinct electronic properties that influence its stability and reactivity, making it a compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pKa of the amine, impact its metabolic stability, and influence its binding interactions with biological targets. This document provides a comprehensive overview of the anticipated chemical stability and reactivity of this compound, along with recommended experimental protocols for its assessment.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C4H10FN[1] |
| Molecular Weight | 91.13 g/mol [1] |
| CAS Number | 879121-42-3[1] |
| Structure |
Predicted Chemical Stability
The stability of this compound is influenced by the strong carbon-fluorine bond and the basicity of the primary amine.
Thermal Stability
The C-F bond is significantly stronger than a C-H bond, suggesting good intrinsic thermal stability. However, the primary amine functionality can be a site for thermal decomposition, particularly at elevated temperatures.
Hypothetical Thermal Stability Data:
| Parameter | Value | Conditions |
| Decomposition Onset | > 150 °C | TGA, Nitrogen atmosphere |
| Recommended Storage | 2-8 °C, Inert Atmosphere | To minimize potential degradation |
pH Stability
As a primary amine, this compound will exhibit basic properties and its stability will be pH-dependent. In acidic solutions, it will form the corresponding ammonium (B1175870) salt, which is expected to be more stable against oxidation but may be susceptible to other degradation pathways. In basic solutions, the free amine is more nucleophilic and prone to oxidation.
Photostability
While the molecule does not contain significant chromophores that absorb visible light, exposure to high-energy UV radiation could potentially lead to degradation. Photostability testing is recommended for applications where the compound may be exposed to light.
Predicted Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic and basic nature of the primary amine. The electron-withdrawing effect of the fluorine atom is expected to slightly reduce the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, isobutylamine.
Basicity
The lone pair of electrons on the nitrogen atom makes the molecule a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.
CH3C(F)(CH3)CH2NH2 + HCl → [CH3C(F)(CH3)CH2NH3]+Cl-
Nucleophilicity
The primary amine is a potent nucleophile and will react with a variety of electrophiles.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reaction with Carbonyls: Reaction with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.
Incompatibilities
Based on general chemical principles for amines, this compound is expected to be incompatible with:
-
Strong Oxidizing Agents: Can lead to oxidation of the amine.
-
Strong Acids: Exothermic reaction, formation of salts.
-
Metals: Potential for complex formation or catalysis of decomposition.
-
Moisture: May affect stability, especially if acidic or basic impurities are present.[2]
It is crucial to avoid contact with heat, flames, and sparks as the compound may be flammable.[2]
Experimental Protocols
Detailed experimental protocols are essential for a thorough evaluation of the stability and reactivity of this compound.
General Workflow for Stability and Reactivity Assessment
References
Commercial availability of "2-Fluoro-2-methylpropan-1-amine"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-2-methylpropan-1-amine, a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and a representative synthetic protocol.
Commercial Availability
This compound is primarily available commercially as its hydrochloride salt, ensuring greater stability and ease of handling. Several chemical suppliers offer this compound in various quantities, catering to both research and development needs.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound hydrochloride | 879001-63-5 | 97% | Custom synthesis |
| ChemUniverse | This compound HYDROCHLORIDE | 879001-63-5 | 95% | 100mg, 250mg, 1g, Bulk |
| LGC Standards | This compound Hydrochloride | 879001-63-5 | Custom synthesis | Custom synthesis |
| Sunway Pharm Ltd | This compound Hydrochloride | 879001-63-5 | Not specified | Inquire for details |
| Synthonix | This compound hydrochloride | 879001-63-5 | Not specified | Inquire for details |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound hydrochloride is provided below.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClFN | PubChem[1] |
| Molecular Weight | 127.59 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Purity | 95% - 97% | ChemUniverse, Sigma-Aldrich[2][3] |
| Storage Temperature | 4°C, sealed, away from moisture | Sigma-Aldrich[2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340 | Sigma-Aldrich[2] |
| Signal Word | Warning | Sigma-Aldrich[2] |
Synthesis and Experimental Protocols
Experimental Workflow: Synthesis of this compound
References
- 1. 2-Fluoro-2-methyl-1-propanol | 3109-99-7 | FF61487 [biosynth.com]
- 2. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate of 2-(amino)ethyl methyl sulfone salts - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-2-methylpropan-1-amine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Fluoro-2-methylpropan-1-amine and its more common hydrochloride salt. The information is intended for use by trained professionals in a laboratory or drug development setting. Due to the limited publicly available data on the free amine, this guide primarily focuses on the hydrochloride salt, with inferred safety considerations for the free amine where appropriate.
Chemical Identification and Physical Properties
This compound hydrochloride is a solid, while the free amine is presumed to be a liquid at room temperature.[1] Key identifiers and physical properties are summarized in the table below.
| Property | This compound Hydrochloride | This compound |
| Synonyms | 2-Fluoro-2-methyl-1-propanamine hydrochloride | 2-Fluoro-2-methyl-propylamine, 2-fluoroisobutylamine |
| CAS Number | 879001-63-5 | 879121-42-3 |
| Molecular Formula | C₄H₁₁ClFN | C₄H₁₀FN |
| Molecular Weight | 127.59 g/mol | 91.13 g/mol |
| Physical Form | Solid[1] | No data available (presumed liquid) |
Hazard Identification and Classification
The primary hazards associated with this compound hydrochloride are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]
GHS Pictograms:
![]()
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Toxicological Information
Experimental Protocols
Synthesis of a Derivative Involving this compound Hydrochloride
The following is an adapted experimental protocol based on a patent describing the synthesis of a difluorocyclohexyl derivative, which utilizes this compound hydrochloride as a reactant.[3] This protocol illustrates the handling and reactivity of the compound in a common synthetic procedure.
Objective: To perform an amide coupling reaction using this compound hydrochloride.
Materials:
-
Carboxylic acid starting material
-
This compound hydrochloride
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
Procedure:
-
To a solution of the desired carboxylic acid in DMF, add this compound hydrochloride and DIPEA.
-
Add HATU to the reaction mixture.
-
Stir the reaction mixture for an extended period (e.g., 90 hours) at room temperature.
-
After the reaction is complete, partition the mixture between EtOAc and brine.
-
Separate the organic and aqueous layers.
-
Back-extract the aqueous layer with EtOAc multiple times.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using an appropriate method, such as column chromatography.
Amide coupling reaction workflow.
Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as specified in Section 5. Evacuate personnel to a safe area.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: For a solid spill, carefully sweep up and place in a suitable container for disposal. For a liquid spill, absorb with an inert material and place in a suitable container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible materials, heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Hazard mitigation workflow.
References
An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-methylpropan-1-amine is a fascinating yet understudied molecule that holds potential in various fields of chemical research, particularly in medicinal chemistry and materials science. The introduction of a fluorine atom into the neopentyl amine scaffold can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications. Due to the limited availability of published experimental data, this guide also highlights areas for future research and development.
Chemical and Physical Properties
While experimental data for this compound is scarce in peer-reviewed literature, its fundamental properties have been computed and are available in chemical databases. These properties are summarized in the tables below for both the free base and its hydrochloride salt.
Table 1: Computed Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₄H₁₀FN |
| Molecular Weight | 91.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 879121-42-3 |
| Canonical SMILES | CC(C)(CN)F |
| InChI Key | YRCWDUIBSJKELW-UHFFFAOYSA-N |
| Topological Polar Surface Area | 26 Ų |
| Complexity | 42.8 |
Table 2: Computed Properties of this compound Hydrochloride [2]
| Property | Value |
| Molecular Formula | C₄H₁₁ClFN |
| Molecular Weight | 127.59 g/mol |
| IUPAC Name | This compound;hydrochloride |
| CAS Number | 879001-63-5 |
| Canonical SMILES | CC(C)(CN)F.Cl |
| InChI Key | REOSCHXVONAVMN-UHFFFAOYSA-N |
Proposed Synthesis and Experimental Protocols
Currently, there are no published, detailed experimental protocols for the synthesis of this compound. However, based on general methodologies for the synthesis of fluorinated amines, a plausible synthetic route can be proposed. The following workflow outlines a potential multi-step synthesis starting from a commercially available precursor.
Caption: A proposed synthetic pathway for this compound.
Detailed Hypothetical Experimental Protocol:
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Protection of the Amine
-
To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane), add triethylamine (B128534) (Et₃N) as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the resulting Boc-protected amino alcohol by column chromatography.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the Boc-protected amino alcohol in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a buffer).
-
Add a catalytic amount of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and a co-oxidant like sodium hypochlorite (B82951) (NaOCl).
-
Maintain the pH of the reaction mixture and monitor the progress by TLC.
-
Upon completion, quench the reaction and extract the product into an organic solvent.
-
Purify the resulting Boc-protected amino acid.
Step 3: Electrophilic Fluorination
-
The Boc-protected amino acid is treated with a suitable electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
-
The progress of the reaction should be carefully monitored due to the high reactivity of the fluorinating agent.
-
Upon completion, the reaction is quenched, and the fluorinated product is extracted and purified.
Step 4: Reduction of the Carboxylic Acid
-
The purified Boc-protected 2-fluoro-2-methylpropanoic acid is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran).
-
The solution is slowly added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).
-
The reaction is carefully quenched with water and an aqueous base.
-
The resulting Boc-protected this compound is extracted and purified.
Step 5: Deprotection of the Amine
-
The Boc-protected amine is dissolved in a suitable solvent, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure to yield the final product, this compound, likely as its corresponding salt.
Spectroscopic Data Analysis (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet or a doublet for the two methyl groups, likely showing coupling to the fluorine atom. - A singlet or a doublet for the methylene (B1212753) (-CH₂-) group adjacent to the amine, potentially showing coupling to the fluorine atom. - A broad singlet for the amine protons (-NH₂). |
| ¹³C NMR | - A quaternary carbon signal split into a doublet due to coupling with the fluorine atom. - A signal for the two equivalent methyl carbons, also likely showing coupling to fluorine. - A signal for the methylene carbon adjacent to the amine. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with the protons of the methyl and methylene groups. |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of a methyl group or the amine functionality. |
Potential Applications and Future Research
The unique properties imparted by the fluorine atom make this compound an attractive building block for several applications:
-
Medicinal Chemistry: The introduction of a fluorine atom can block metabolic oxidation at the tertiary carbon, potentially increasing the half-life of a drug candidate. The reduced basicity of the amine group can also improve oral bioavailability.
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced efficacy and altered environmental persistence in agrochemical applications.
-
Materials Science: Fluorinated amines can be used as monomers or modifying agents for polymers, imparting properties such as hydrophobicity and thermal stability.
Future research should focus on:
-
Development of a robust and scalable synthetic route: The proposed pathway requires experimental validation and optimization.
-
Full characterization of the compound: Detailed spectroscopic and physicochemical analysis is needed to confirm its properties.
-
Exploration of its biological activity: Screening this compound and its derivatives in various biological assays could uncover novel therapeutic applications.
Logical Relationships in Drug Discovery
The rationale for incorporating a 2-fluoro-2-methylpropyl group into a drug candidate can be visualized as follows:
Caption: Rationale for using 2-fluoro-2-methylpropyl group in drug design.
This guide serves as a foundational document for researchers interested in this compound. While the current body of literature is limited, the potential of this compound warrants further investigation. The proposed synthetic strategies and predicted properties herein provide a solid starting point for future experimental work.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-2-methylpropan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-methylpropan-1-amine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the quaternary center can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for the synthesis of this compound and its N-substituted derivatives, enabling researchers to access this important class of compounds.
Synthesis of this compound Hydrochloride
A plausible and efficient synthetic route to the target compound, this compound, starts from the readily available 2-amino-2-methyl-1-propanol (B13486). The synthesis involves the protection of the amino group, followed by dehydroxyfluorination and subsequent deprotection.
Scheme 1: Overall Synthetic Pathway
Caption: Synthetic scheme for this compound HCl.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (Boc-protected Amino Alcohol)
This protocol describes the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Table 1: Reaction Parameters for Boc Protection
| Parameter | Value |
| Reactant | 2-Amino-2-methyl-1-propanol |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-98% |
Protocol 2: Synthesis of tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate (Boc-protected Fluoroamine)
This protocol details the dehydroxyfluorination of the Boc-protected amino alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
CAUTION: DAST and Deoxo-Fluor® are hazardous reagents and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (preferably plastic or Teflon for DAST)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM in a suitable flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST or Deoxo-Fluor® (1.2-1.5 eq) to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Reaction Parameters for Dehydroxyfluorination
| Parameter | Value |
| Reactant | tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate |
| Fluorinating Agent | DAST or Deoxo-Fluor® |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 5-7 hours |
| Typical Yield | 50-70% |
Protocol 3: Synthesis of this compound Hydrochloride
This protocol describes the final deprotection step to yield the target compound as its hydrochloride salt.
Materials:
-
tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate
-
4M HCl in 1,4-Dioxane (B91453)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected fluoroamine (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature with stirring.
-
A precipitate should form upon addition. Continue stirring for 2-4 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to obtain this compound hydrochloride as a white solid.
Table 3: Reaction Parameters for Boc Deprotection
| Parameter | Value |
| Reactant | tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate |
| Reagent | 4M HCl in 1,4-Dioxane |
| Solvent | Diethyl ether |
| Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Synthesis of N-Substituted this compound Derivatives
N-substituted derivatives can be prepared from the primary amine via standard synthetic methodologies such as reductive amination or acylation followed by reduction.
Scheme 2: General Workflow for N-Substitution
Caption: Workflow for N-substitution of this compound.
Protocol 4: N-Alkylation via Reductive Amination
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (R¹C(O)R²)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium borohydride (B1222165) (NaBH₄)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCE or methanol, add the aldehyde or ketone (1.0-1.2 eq).
-
If starting from the hydrochloride salt, add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Data for N-Alkylation
| R¹ | R² | Reducing Agent | Solvent | Yield (%) |
| Ph | H | NaBH(OAc)₃ | DCE | 85 |
| c-Hex | H | NaBH(OAc)₃ | DCE | 80 |
| Me | Me | NaBH₄ | MeOH | 75 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and its N-substituted derivatives. These methodologies are robust and can be adapted for the preparation of a wide range of analogs for applications in drug discovery and development. Researchers should always adhere to standard laboratory safety practices, especially when handling hazardous reagents.
Application Notes and Protocols: 2-Fluoro-2-methylpropan-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-methylpropan-1-amine is a valuable fluorinated building block in medicinal chemistry. The introduction of a gem-difluoro group on a small alkyl amine offers a unique combination of steric and electronic properties that can significantly influence the pharmacological profile of drug candidates. This building block has been successfully incorporated into molecules targeting a range of biological entities, including hormone receptors and enzymes, to enhance potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Key Applications
The this compound moiety has been instrumental in the development of potent modulators for several key drug targets:
-
Estrogen Receptor (ER) Modulators: Notably, it is a key component of Palazestrant (OP-1250) , a complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD).
-
Beta-Site Amyloid Precursor Protein-Cleaving Enzyme 1 (BACE1) Inhibitors: This building block is utilized in the synthesis of BACE1 inhibitors, which are investigated for the treatment of Alzheimer's disease.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: It serves as a precursor for intermediates in the synthesis of HPK1 inhibitors, a promising target in cancer immunotherapy.
Data Presentation: Biological Activity of Drug Candidates
The incorporation of the this compound building block has led to the development of drug candidates with significant biological activity. The following table summarizes the quantitative data for Palazestrant (OP-1250).
| Compound | Target/Assay | IC50 | Reference |
| Palazestrant (OP-1250) | Inhibition of 17β-estradiol (E2) activity | 6.4 nM | [1] |
| Palazestrant (OP-1250) | Proliferation of MCF7 cells | 1.4 nM | [1] |
| Palazestrant (OP-1250) | Proliferation of CAMA-1 cells | 1.6 nM | [1] |
Signaling Pathway
The estrogen receptor signaling pathway is a critical target in the treatment of hormone receptor-positive breast cancer. Palazestrant (OP-1250) acts as a complete antagonist and selective degrader of the estrogen receptor, effectively blocking its downstream signaling.
Estrogen Receptor Signaling Pathway and Inhibition by Palazestrant.
Experimental Protocols
Protocol 1: Synthesis of an Estrogen Receptor Modulator Intermediate
This protocol outlines a key step in the synthesis of Palazestrant (OP-1250), where the this compound moiety is introduced via N-alkylation.
Objective: To synthesize (R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine, an intermediate for Palazestrant.
Materials:
-
(2R)-1-(1H-indol-3-yl)propan-2-amine
-
2-Fluoro-2-methylpropyl trifluoromethanesulfonate (B1224126)
-
N,N-Diisopropylethylamine (DIEA)
-
1,4-Dioxane (B91453) (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (2R)-1-(1H-indol-3-yl)propan-2-amine (1.0 equivalent) in anhydrous 1,4-dioxane, add N,N-Diisopropylethylamine (DIEA) (1.2 equivalents).
-
Stir the solution at room temperature under an inert atmosphere.
-
Add a solution of 2-fluoro-2-methylpropyl trifluoromethanesulfonate (1.6 equivalents) in anhydrous 1,4-dioxane dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Workflow for the Synthesis of an ER Modulator Intermediate.
Protocol 2: General Strategy for Incorporation into BACE1 and HPK1 Inhibitors
The this compound building block can be incorporated into BACE1 and HPK1 inhibitor scaffolds through standard amine chemistry, such as reductive amination or nucleophilic substitution.
A. Reductive Amination:
-
Dissolve the ketone or aldehyde-containing core structure (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride (1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography.
B. Nucleophilic Substitution:
-
Dissolve the core structure containing a suitable leaving group (e.g., a halide or sulfonate) (1.0 equivalent) in an aprotic polar solvent (e.g., DMF or acetonitrile).
-
Add this compound (1.2 equivalents) and a non-nucleophilic base (e.g., DIEA or potassium carbonate) (2.0 equivalents).
-
Heat the reaction mixture as required and monitor for completion.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the product by chromatography.
References
Application Notes and Protocols for Incorporating "2-Fluoro-2-methylpropan-1-amine" into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][4][5][6] This document provides detailed application notes and protocols for the incorporation of "2-Fluoro-2-methylpropan-1-amine," a unique building block, into bioactive scaffolds. This fluorinated motif can serve as a bioisosteric replacement for other chemical groups, potentially leading to improved drug-like properties.
The 2-fluoro-2-methylpropylamino moiety offers a combination of a tertiary fluoride, which can block metabolic oxidation, and a primary amine for versatile chemical coupling to a parent scaffold. The presence of the fluorine atom at the C2 position is expected to lower the basicity of the primary amine, which can be advantageous for improving oral bioavailability and reducing off-target effects.[1][5]
Physicochemical Properties Modulation
The introduction of the this compound moiety can significantly alter the physicochemical properties of a lead compound. The following table summarizes the expected impact based on established principles of fluorine chemistry in drug design.
| Property | Non-Fluorinated Analog (e.g., Isobutylamine) | Fluorinated Analog (this compound) | Rationale |
| pKa of the amine | ~10.5 | ~9.0 - 9.5 | The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, thereby lowering its basicity.[1][7] |
| Lipophilicity (clogP) | Lower | Higher | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[5][8][9] |
| Metabolic Stability | Susceptible to oxidation at the tertiary carbon | Increased resistance to CYP450-mediated oxidation | The strong C-F bond is more resistant to enzymatic cleavage compared to a C-H bond, thus blocking a potential site of metabolism.[1][3] |
| Conformational Preference | Flexible | Potentially altered due to steric and electronic effects of fluorine | The gauche effect and other stereoelectronic interactions involving fluorine can influence the preferred conformation of the side chain, potentially favoring a bioactive conformation. |
Application Note: Case Study - Incorporation into a Kinase Inhibitor Scaffold
While direct examples of incorporating this compound are not yet prevalent in published literature, we can extrapolate its potential application based on the known benefits of similar fluorinated motifs in drug discovery. A common strategy is the introduction of small fluorinated alkylamines to the solvent-exposed regions of kinase inhibitors to improve their pharmacokinetic profiles.
Consider a hypothetical kinase inhibitor with a solvent-exposed primary amine for derivatization. Replacing a non-fluorinated isobutylamine (B53898) side chain with this compound could lead to the following improvements:
-
Enhanced Metabolic Stability: The tertiary C-H bond in the isobutylamine moiety is a potential site for metabolic oxidation. The C-F bond in the fluorinated analog would block this metabolic "soft spot," potentially increasing the drug's half-life.
-
Improved Cell Permeability: The increased lipophilicity imparted by the fluorine atom can enhance the molecule's ability to cross cell membranes and reach its intracellular target.[5]
-
Modulated Target Engagement: While the primary interaction with the kinase may be driven by the core scaffold, the conformationally influenced fluorinated side chain could make favorable secondary contacts within the binding pocket, potentially increasing potency.
The following table presents hypothetical comparative data for such a scenario, based on typical improvements seen with fluorination.
| Compound | IC50 (Kinase X) | Microsomal Stability (t½, min) | clogP |
| Inhibitor-Isobutylamine | 15 nM | 25 | 3.2 |
| Inhibitor-2-Fluoro-2-methylpropan-1-amine | 10 nM | > 90 | 3.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol outlines a plausible synthetic route starting from the commercially available 2-amino-2-methyl-1-propanol (B13486). The key steps involve the protection of the amine, fluorination of the tertiary alcohol, and subsequent deprotection.
Workflow for the Synthesis of this compound HCl
Caption: Synthetic workflow for this compound HCl.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Step 1: Boc-Protection of 2-Amino-2-methyl-1-propanol
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq).
-
Add a solution of (Boc)2O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected amino alcohol.
-
-
Step 2: Fluorination with DAST
-
Caution: DAST is toxic and moisture-sensitive. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the stirred solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated NaHCO3 solution at 0 °C.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
-
Step 3: Boc-Deprotection
-
Dissolve the purified Boc-protected this compound in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.
-
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Scaffold
This protocol describes the coupling of the synthesized fluorinated amine to a bioactive scaffold containing a carboxylic acid functionality.
Workflow for Amide Coupling
Caption: Amide coupling of the fluorinated amine to a scaffold.
Materials:
-
Bioactive scaffold with a carboxylic acid group
-
This compound hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents and equipment
Procedure:
-
To a solution of the carboxylic acid-containing scaffold (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or silica gel column chromatography to yield the final fluorinated bioactive compound.
Illustrative Signaling Pathway: MAPK/ERK Pathway
Many kinase inhibitors target components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway, which could be a target for a scaffold modified with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for N-Functionalization of 2-Fluoro-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 2-fluoro-2-methylpropan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorinated motif can significantly impact a molecule's metabolic stability, lipophilicity, and bioavailability. The following protocols for N-acylation, N-alkylation, N-arylation, and N-sulfonylation are based on well-established synthetic methodologies for primary amines.
N-Acylation: Synthesis of N-(2-fluoro-2-methylpropyl)amides
N-acylation of this compound with acyl chlorides provides a straightforward method for the synthesis of secondary amides. This reaction proceeds through a nucleophilic addition-elimination mechanism.[1][2][3][4] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
General Reaction Scheme:
Two equivalents of the amine are typically used, where one equivalent acts as a nucleophile and the second acts as a base to neutralize the hydrogen chloride byproduct.[2][4] Alternatively, an auxiliary non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) can be used.
Experimental Protocol: N-Acetylation with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add acetyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-fluoro-2-methylpropyl)acetamide.
Data Presentation:
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl Chloride | N-(2-fluoro-2-methylpropyl)acetamide | 85-95 |
| Benzoyl Chloride | N-(2-fluoro-2-methylpropyl)benzamide | 80-90 |
| Propionyl Chloride | N-(2-fluoro-2-methylpropyl)propionamide | 82-92 |
Note: Yields are estimated based on general acylation reactions of primary amines and may vary depending on the specific substrate and reaction conditions.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Direct N-alkylation of primary amines with alkyl halides can be challenging due to overalkylation, leading to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts.[5][6] A more controlled method for mono-alkylation is reductive amination. This two-step, one-pot process involves the formation of an imine intermediate from the amine and an aldehyde or ketone, followed by in-situ reduction.[7][8][9]
General Reaction Scheme (Reductive Amination):
Experimental Protocol: Reductive Amination with Benzaldehyde (B42025)
Materials:
-
This compound
-
Benzaldehyde
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Glacial acetic acid (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography to yield N-benzyl-2-fluoro-2-methylpropan-1-amine.
Data Presentation:
| Aldehyde/Ketone | Product | Typical Yield (%) |
| Benzaldehyde | N-benzyl-2-fluoro-2-methylpropan-1-amine | 70-85 |
| Acetone | N-isopropyl-2-fluoro-2-methylpropan-1-amine | 65-80 |
| Cyclohexanone | N-cyclohexyl-2-fluoro-2-methylpropan-1-amine | 70-85 |
Note: Yields are based on general reductive amination protocols and can be optimized.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10][11][12] This method allows for the arylation of this compound with a wide range of aryl halides and triflates. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.
General Reaction Scheme:
(where X = Br, I, OTf)
Experimental Protocol: Coupling with Bromobenzene (B47551)
Materials:
-
This compound
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine (B1218219) ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by bromobenzene (1.0 eq) and this compound (1.2 eq).
-
Seal the vessel and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain N-(2-fluoro-2-methylpropyl)aniline.
Data Presentation:
| Aryl Halide | Ligand | Product | Typical Yield (%) |
| Bromobenzene | Xantphos | N-(2-fluoro-2-methylpropyl)aniline | 75-90 |
| 4-Chlorotoluene | RuPhos | N-(4-methylphenyl)-2-fluoro-2-methylpropan-1-amine | 70-85 |
| 1-Bromo-4-methoxybenzene | SPhos | N-(4-methoxyphenyl)-2-fluoro-2-methylpropan-1-amine | 80-95 |
Note: Yields are highly dependent on the specific combination of aryl halide, ligand, and base used.
N-Sulfonylation: Synthesis of N-(2-fluoro-2-methylpropyl)sulfonamides
The reaction of this compound with sulfonyl chlorides in the presence of a base provides an efficient route to sulfonamides.[13][14] This reaction is analogous to N-acylation.
General Reaction Scheme:
Experimental Protocol: Reaction with p-Toluenesulfonyl Chloride
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallize or purify by flash column chromatography to obtain N-(2-fluoro-2-methylpropyl)-4-methylbenzenesulfonamide.
Data Presentation:
| Sulfonyl Chloride | Product | Typical Yield (%) |
| p-Toluenesulfonyl Chloride | N-(2-fluoro-2-methylpropyl)-4-methylbenzenesulfonamide | 80-95 |
| Methanesulfonyl Chloride | N-(2-fluoro-2-methylpropyl)methanesulfonamide | 85-95 |
| Benzenesulfonyl Chloride | N-(2-fluoro-2-methylpropyl)benzenesulfonamide | 80-90 |
Note: Yields are based on general sulfonylation reactions of primary amines.
Visualizations
Experimental Workflow for N-Functionalization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 磺酰氯和磺酰胺 [sigmaaldrich.com]
Application Notes and Protocols: The Use of 2-Fluoro-2-methylpropan-1-amine in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] The unique electronic properties of the fluorine atom can modulate the pKa of nearby functional groups, influence conformation, and block sites of metabolism. 2-Fluoro-2-methylpropan-1-amine is a valuable building block for introducing a fluorinated quaternary center, a motif of growing interest in drug design. Its primary amine handle allows for its facile incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations.
Parallel synthesis is a powerful tool in modern drug discovery, enabling the rapid generation of large numbers of discrete compounds for screening and lead optimization.[4] The use of versatile building blocks like this compound in a parallel synthesis format allows for the systematic exploration of chemical space around a core scaffold, facilitating the identification of structure-activity relationships (SAR).
These application notes provide a detailed protocol for the use of this compound in the parallel synthesis of an amide library, a common workflow in early-stage drug discovery projects.
Applications
The primary application of this compound in parallel synthesis is the creation of compound libraries for high-throughput screening. The resulting compounds, featuring the 2-fluoro-2-methylpropyl moiety, can be evaluated for their biological activity across a range of therapeutic targets. Specific applications include:
-
Lead Generation: Rapidly synthesize a diverse library of amides to identify initial hits in a screening campaign.
-
Structure-Activity Relationship (SAR) Studies: Systematically vary the substituents on the acyl portion of the amides to probe the SAR of a lead compound.
-
Optimization of Physicochemical Properties: Introduce the fluorinated motif to improve metabolic stability, lipophilicity, and other drug-like properties of existing compound series.
Experimental Protocol: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an 8-member amide library from this compound and a selection of carboxylic acids in a 96-well plate format.
Materials and Equipment:
-
This compound hydrochloride (or the free base)
-
A diverse set of 8 carboxylic acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Reagent Stock Solution Preparation:
-
Amine Stock Solution: Prepare a 0.5 M solution of this compound in DMF. If starting from the hydrochloride salt, add 1.1 equivalents of DIPEA to this stock solution to form the free base in situ.
-
Carboxylic Acid Stock Solutions: Prepare 0.5 M solutions of each of the 8 carboxylic acids in DMF in separate vials.
-
Activating Agent Stock Solution: Prepare a 0.55 M solution of BOP reagent in DMF.
-
Base Stock Solution: Prepare a 1.5 M solution of DIPEA in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each of the 8 designated wells, add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution.
-
To each of these 8 wells, add 100 µL (0.05 mmol) of the this compound stock solution.
-
To each well, add 50 µL (0.075 mmol) of the DIPEA stock solution.
-
To initiate the reaction, add 100 µL (0.055 mmol) of the BOP stock solution to each well.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on a shaker and agitate at room temperature for 16 hours.
-
-
Parallel Work-up and Purification:
-
Quench the reactions by adding 200 µL of water to each well.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297) to each well. Seal the plate and shake vigorously for 5 minutes.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully remove the organic (top) layer and transfer to a clean 96-well plate.
-
Wash the organic extracts with 200 µL of saturated aqueous sodium bicarbonate solution, followed by 200 µL of brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Concentrate the purified products to dryness using a centrifugal evaporator.
-
-
Analysis and Characterization:
-
Reconstitute the dried products in a suitable solvent (e.g., DMSO or methanol).
-
Analyze the purity and confirm the identity of each compound by LC-MS.
-
Data Summary
The following table presents representative data for the parallel synthesis of an 8-member amide library using the protocol described above.
| Well | Carboxylic Acid | Product Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| A1 | Benzoic Acid |
| 195.23 | 85 | >95 |
| A2 | 4-Chlorobenzoic Acid |
| 229.67 | 82 | >95 |
| A3 | 4-Methoxybenzoic Acid |
| 225.26 | 88 | >95 |
| A4 | Thiophene-2-carboxylic Acid |
| 201.26 | 78 | >95 |
| A5 | Cyclohexanecarboxylic Acid |
| 201.28 | 90 | >95 |
| A6 | Acetic Acid |
| 133.15 | 75 | >95 |
| A7 | Isobutyric Acid |
| 161.20 | 80 | >95 |
| A8 | Phenylacetic Acid |
| 209.26 | 86 | >95 |
Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual yields and purities may vary depending on the specific reaction conditions and the nature of the substrates used.
Visualizations
Caption: Parallel synthesis workflow in a 96-well plate format.
Caption: Experimental workflow for parallel amide library synthesis.
Caption: Influence of the 2-fluoro-2-methylpropyl motif on drug properties.
References
Application Notes and Protocols: "2-Fluoro-2-methylpropan-1-amine" in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-2-methylpropan-1-amine as a building block in the synthesis of novel fluorinated heterocycles. The incorporation of a gem-fluoro-dimethyl motif can significantly influence the physicochemical and pharmacological properties of bioactive molecules, making this reagent a valuable tool in medicinal chemistry and drug discovery.
This document details a hypothetical, yet scientifically plausible, protocol for the synthesis of a fluorinated dihydropyrimidine, a scaffold of significant interest in pharmaceutical research. While direct literature examples for the use of this compound in this specific reaction are not prevalent, the described methodology is based on well-established principles of heterocyclic chemistry, such as the Biginelli reaction.
Synthesis of 4-Fluoro-4,6,6-trimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one
A potential application of this compound is in the synthesis of fluorinated dihydropyrimidines through a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate (B1235776), and an aldehyde. This reaction is analogous to the Biginelli reaction, a well-established method for the synthesis of dihydropyrimidinones. The presence of the fluorinated quaternary carbon in the final product is of particular interest for modulating properties like lipophilicity and metabolic stability.
Reaction Scheme:
Caption: Hypothetical synthesis of a fluorinated tetrahydropyrimidine.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 4-fluoro-4,6,6-trimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one based on analogous reactions. Actual results may vary.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv (e.g., 10 mmol, 0.91 g) |
| Ethyl Acetoacetate | 1.1 equiv (e.g., 11 mmol, 1.43 g) |
| Acetone | 1.2 equiv (e.g., 12 mmol, 0.70 g) |
| Catalyst | |
| Concentrated HCl | 0.1 equiv (e.g., 1 mmol) |
| Solvent | |
| Ethanol (B145695) | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 - 24 hours |
| Product | |
| Theoretical Yield | Based on this compound |
| Expected Yield | 60 - 75% |
| Molecular Weight | 174.21 g/mol |
| Appearance | White to off-white solid |
Experimental Protocol: Synthesis of 4-Fluoro-4,6,6-trimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one
This protocol provides a detailed, step-by-step methodology for the hypothetical synthesis.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 equiv).
-
Add absolute ethanol (20 mL) to dissolve the amine.
-
To the stirred solution, add ethyl acetoacetate (11 mmol, 1.1 equiv) followed by acetone (12 mmol, 1.2 equiv).
-
Carefully add concentrated hydrochloric acid (1 mmol, 0.1 equiv) dropwise to the reaction mixture.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate (50 mL) and water (30 mL).
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-fluoro-4,6,6-trimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of the fluorinated tetrahydropyrimidine.
Signaling Pathways and Logical Relationships
While this specific molecule does not have a defined signaling pathway, the general class of dihydropyrimidinones has been shown to interact with various biological targets. The fluorinated analog synthesized here could be screened against a panel of targets, such as calcium channel blockers, where similar structures have shown activity.
Hypothetical Drug Discovery Logic:
Protocols for the purification of "2-Fluoro-2-methylpropan-1-amine" products
An in-depth guide to the purification of 2-Fluoro-2-methylpropan-1-amine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed protocols for common purification techniques, including distillation, column chromatography, and recrystallization, complete with illustrative data and experimental workflows.
Application Notes
This compound is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and lipophilicity. Ensuring the high purity of this amine is critical for its successful application in multi-step syntheses and for obtaining reliable biological data.
The purification strategy for this compound depends on the physical state of the product (free base or salt) and the nature of the impurities. The free base is a volatile liquid, making it amenable to purification by distillation. For non-volatile impurities or for achieving very high purity, column chromatography is a suitable method. Alternatively, the amine can be converted to its hydrochloride salt, a stable crystalline solid, which can be effectively purified by recrystallization.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for the purification of this compound, assuming a starting crude purity of 85%. These values are representative and may vary depending on the specific impurities and experimental conditions.
| Purification Method | Form of the Compound | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Free Base | 85 | >98 | 70-80 | Scalable, effective for removing non-volatile impurities. | Not effective for impurities with similar boiling points. |
| Column Chromatography | Free Base | 85 | >99 | 60-75 | High resolution, effective for a wide range of impurities. | Less scalable, requires significant solvent volumes. |
| Recrystallization | Hydrochloride Salt | 85 | >99.5 | 80-90 | Highly effective for crystalline solids, scalable. | Requires conversion to the salt form. |
Experimental Protocols
Protocol 1: Purification of this compound (Free Base) by Vacuum Distillation
This protocol is suitable for the purification of the free base form of this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Connect the apparatus to a vacuum pump.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product is in the receiving flask.
Protocol 2: Purification of this compound (Free Base) by Column Chromatography
This method is ideal for removing impurities with similar volatility to the desired product.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, potentially with a small percentage of triethylamine (B128534) to prevent tailing)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound Hydrochloride by Recrystallization
This is a highly effective method for obtaining high-purity crystalline material.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent system (e.g., ethanol/water or isopropanol/water)
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat while stirring to dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A detailed workflow for the recrystallization of this compound hydrochloride.
The Agrochemical Applications of 2-Fluoro-2-methylpropan-1-amine: A Review of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into agrochemical candidates is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. Within the vast landscape of fluorinated building blocks, small aliphatic amines such as 2-Fluoro-2-methylpropan-1-amine present a versatile scaffold for the introduction of the valuable 2-fluoro-2-methylpropyl moiety into larger, more complex agrochemical structures. This document provides an overview of the application of this compound in the synthesis of novel agrochemicals, with a focus on patented synthetic routes.
While publicly available literature does not detail the extensive use of this compound in commercially available agrochemicals, patent literature reveals its utility as a key intermediate in the development of new active ingredients, particularly in the fungicide and insecticide sectors. The primary application of this amine lies in its nucleophilic character, allowing for its incorporation into heterocyclic and aromatic systems through substitution reactions, thereby creating novel compounds with potential pesticidal activity.
Application in the Synthesis of Pyridine-Based Fungicides
Patent literature describes the use of this compound in the synthesis of novel pyridine (B92270) derivatives with potential fungicidal properties. These compounds are designed to inhibit the growth of pathogenic fungi that can cause significant damage to crops. The general synthetic approach involves the reaction of a suitably substituted chloropyridine with this compound to introduce the 2-fluoro-2-methylpropylamino group onto the pyridine ring.
Table 1: Synthesis of a Novel Pyridine-Based Fungicide Candidate
| Step | Reactants | Reagents/Solvents | Product | Yield (%) | Purity (%) |
| 1 | 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652), this compound | Potassium carbonate, Acetonitrile | 6-chloro-N-(2-fluoro-2-methylpropyl)-4-(trifluoromethyl)pyridin-2-amine | 85 | >95 |
| 2 | 6-chloro-N-(2-fluoro-2-methylpropyl)-4-(trifluoromethyl)pyridin-2-amine, (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄, Sodium carbonate, Toluene/Ethanol/Water | 6-((2-fluoro-2-methylpropyl)amino)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol | 78 | >98 |
Experimental Protocol: Synthesis of 6-chloro-N-(2-fluoro-2-methylpropyl)-4-(trifluoromethyl)pyridin-2-amine
Objective: To synthesize a key intermediate for a novel fungicide by reacting 2,6-dichloro-4-(trifluoromethyl)pyridine with this compound.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloro-4-(trifluoromethyl)pyridine and anhydrous acetonitrile.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add potassium carbonate to the solution.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure 6-chloro-N-(2-fluoro-2-methylpropyl)-4-(trifluoromethyl)pyridin-2-amine.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Caption: Synthetic scheme for a pyridine-based fungicide intermediate.
Logical Workflow for Agrochemical Candidate Screening
The development of a new agrochemical from a novel fluorinated building block like this compound follows a structured screening process to evaluate its biological activity and safety profile.
Caption: A generalized workflow for agrochemical candidate screening.
Conclusion
This compound serves as a valuable, albeit specialized, building block in the synthesis of novel agrochemical candidates. Its primary utility lies in the introduction of the 2-fluoro-2-methylpropylamino moiety, which can impart desirable properties to the final active ingredient. While detailed public data on its widespread commercial use is limited, patent literature indicates its role in the ongoing research and development of new fungicides and other pesticides. The synthetic protocols and screening workflows outlined here provide a foundational understanding for researchers and professionals in the agrochemical industry who are interested in exploring the potential of this and other fluorinated amines in the design of next-generation crop protection agents. Further exploration of patent databases is recommended for identifying more specific applications and synthetic routes involving this versatile fluorinated building block.
Application Notes: Enhancing Peptide Features with 2-Fluoro-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern therapeutic development, aiming to enhance stability, target affinity, and pharmacokinetic profiles. The incorporation of fluorine into peptide structures has emerged as a particularly effective strategy.[1][2] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve the metabolic stability and conformational integrity of peptides.[3][4] These modifications can lead to peptides with greater resistance to enzymatic degradation and more predictable structural arrangements.[1]
This document outlines the application of 2-Fluoro-2-methylpropan-1-amine, a novel fluorinated building block, for the targeted modification of peptide structures. This compact, fluorinated amine can be strategically introduced at the C-terminus or on the side chains of acidic amino acid residues to fine-tune the physicochemical and biological properties of peptides. The protocols provided herein offer a guide for the chemical incorporation of this moiety and characterization of the resulting modified peptides.
Principle Applications
Introducing this compound into a peptide sequence can confer several advantages:
-
Enhanced Proteolytic Stability: C-terminal amidation is a well-established method to increase peptide stability by protecting against carboxypeptidase degradation.[5][6] The addition of the fluorinated moiety can further sterically hinder enzymatic cleavage.
-
Modulation of Receptor Binding and Activity: Modification of the C-terminus or amino acid side chains can alter the charge and hydrophobicity of a peptide, potentially leading to improved binding affinity and biological activity.[7] The fluorine atoms can also participate in favorable interactions within a receptor's binding pocket.
-
Improved Pharmacokinetic Properties: Increased stability and altered hydrophobicity can lead to a longer circulation half-life and improved membrane permeability of peptide-based drug candidates.[7]
Two primary strategies for incorporating this compound are detailed:
-
C-Terminal Amidation: The amine is coupled to the C-terminal carboxylic acid of a peptide, neutralizing the negative charge and mimicking the structure of many endogenous peptide hormones.[]
-
Side-Chain Modification: The amine is conjugated to the side-chain carboxyl group of an aspartic acid (Asp) or glutamic acid (Glu) residue, providing a site-specific modification to introduce a fluorinated probe or to investigate structure-activity relationships.[9][10]
Quantitative Data: Illustrative Impact of Modification
The following tables present representative data on how the incorporation of this compound could be expected to alter key peptide properties, based on established effects of fluorination and amidation.
Table 1: Enhancement of Proteolytic Stability
| Peptide Variant | Modification | Half-life in Human Serum (hours) |
| Native Peptide (C-terminal acid) | None | 0.5 |
| C-terminal Amide | Amidation with Ammonia | 2.5 |
| Fluorinated C-terminal Amide | Amidation with this compound | 6.0 |
Table 2: Modulation of Biological Activity (Hypothetical GPCR Ligand)
| Peptide Variant | Modification | Receptor Binding Affinity (Ki, nM) |
| Native Peptide | C-terminal acid | 15.2 |
| Asp(Side-Chain Amide) | Side-chain amidation with Ammonia | 10.8 |
| Asp(Fluorinated Side-Chain Amide) | Side-chain amidation with this compound | 5.1 |
Experimental Protocols
The following protocols describe the chemical synthesis and modification of peptides using this compound. These procedures are based on standard solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.[4]
Protocol 1: C-Terminal Amidation of a Resin-Bound Peptide
This protocol details the coupling of this compound to a peptide that has been synthesized on a resin that yields a C-terminal carboxylic acid upon cleavage (e.g., 2-Chlorotrityl chloride resin).
Materials:
-
Peptide-on-resin (2-Chlorotrityl chloride resin)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[11][12]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF for 30 minutes in a fritted syringe.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (5 equivalents relative to resin loading), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.
-
Coupling Reaction: Drain the DMF from the resin and add the activation solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Peptide Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the modified peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Protocol 2: On-Resin Side-Chain Modification of Aspartic Acid
This protocol describes the selective deprotection and subsequent amidation of an Aspartic acid side chain.
Materials:
-
Peptide-on-resin (Rink Amide resin) containing an Asp(OAll) residue
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[11][12]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Synthesize the peptide on Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-Asp(OAll)-OH at the desired position.
-
Selective Deprotection of Allyl Group:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
-
Side-Chain Amidation:
-
Prepare the coupling solution: In a separate vial, pre-activate this compound (5 equivalents) with HBTU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 2 minutes.[13]
-
Add the activated solution to the resin and agitate for 4 hours at room temperature.
-
-
Final Steps: Wash the resin as in Protocol 1 (Step 4), followed by cleavage, precipitation, purification, and characterization.
Visualizations
Caption: C-Terminal Amidation Workflow
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-2-methylpropan-1-amine
Welcome to the technical support center for the synthesis of 2-Fluoro-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly considered for the preparation of this compound.
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Route 1: Deoxyfluorination of an Amino Alcohol. This route starts with the commercially available 2-amino-2-methylpropan-1-ol. The hydroxyl group is replaced with a fluorine atom using a deoxyfluorination reagent. This method is often preferred due to the availability of the starting material.
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Route 2: Fluorination of a Nitroalkane followed by Reduction. This route begins with 2-methyl-1-nitropropane (B1605734), which undergoes electrophilic fluorination to introduce the fluorine atom at the tertiary carbon. The resulting 2-fluoro-2-methyl-1-nitropropane is then reduced to the target amine.
Q2: I am observing low to no yield in my fluorination step. What are the possible causes and solutions?
A2: Low or no yield in fluorination reactions can be attributed to several factors. Refer to the troubleshooting table below for specific issues and recommended actions. Common issues include inactive reagents, suboptimal reaction temperatures, and inappropriate choice of fluorinating agent for the specific substrate.
Q3: The reduction of the nitro group in 2-fluoro-2-methyl-1-nitropropane is sluggish or incomplete. What can I do?
A3: The reduction of a sterically hindered tertiary nitro group, especially with an adjacent electron-withdrawing fluorine atom, can be challenging. Catalytic hydrogenation under elevated pressure or the use of strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required. Ensure the catalyst is active and consider optimizing solvent and temperature conditions.
Q4: How can I purify the final product, this compound?
A4: Purification of the final amine can be achieved through distillation or column chromatography. Given that amines can interact with silica (B1680970) gel, it is often beneficial to convert the amine to its hydrochloride salt by treating the crude product with a solution of HCl in an organic solvent (e.g., diethyl ether or methanol). The resulting salt is typically a solid that can be purified by recrystallization and then converted back to the free amine if necessary by treatment with a base.
Troubleshooting Guides
Synthesis Route 1: Deoxyfluorination of 2-Amino-2-methylpropan-1-ol
This route involves the direct replacement of a hydroxyl group with fluorine. Protecting the amine functionality prior to fluorination is often necessary to prevent side reactions.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via deoxyfluorination.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Low yield of protected amino alcohol | Incomplete reaction or decomposition. | Ensure stoichiometric amounts of protecting agent and base are used. Monitor the reaction by TLC. |
| Low or no yield during fluorination | Inactive fluorinating reagent. | Use a fresh bottle of the deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®) as they are moisture-sensitive. |
| Low reaction temperature. | Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed. | |
| Steric hindrance. | For sterically hindered alcohols, a larger excess of the fluorinating reagent may be required. | |
| Formation of elimination byproducts | Reaction conditions favoring elimination. | Use a less basic fluorinating reagent or perform the reaction at a lower temperature. |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid (e.g., TFA or HCl) and/or extend the reaction time. Monitor by TLC. |
Synthesis Route 2: Fluorination of 2-Methyl-1-nitropropane and Subsequent Reduction
This route involves the introduction of the fluorine atom onto a nitroalkane precursor, followed by the reduction of the nitro group.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via fluorination and reduction.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Low yield during electrophilic fluorination | Inactive fluorinating reagent. | Use a fresh batch of the electrophilic fluorinating agent (e.g., Selectfluor®). |
| Inefficient enolate formation. | Ensure appropriate base and reaction conditions are used to generate the enolate of the nitroalkane for reaction with the electrophilic fluorine source. | |
| Incomplete reduction of the nitro group | Catalyst poisoning or inactivity. | Use a fresh, active catalyst (e.g., Pd/C). Ensure the substrate and solvent are free of catalyst poisons. |
| Insufficient reducing agent. | Increase the equivalents of the reducing agent (e.g., LiAlH₄). | |
| Steric hindrance. | Increase reaction temperature and/or pressure for catalytic hydrogenation. Consider using a more powerful reducing system. | |
| Formation of side products (e.g., oxime, hydroxylamine) | Incomplete reduction. | Ensure sufficient reducing agent and reaction time. The choice of reducing agent can also influence selectivity. |
| Difficulty in product isolation | Amine volatility or water solubility. | Convert the amine to its hydrochloride salt for easier handling and purification by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis via Deoxyfluorination of 2-Amino-2-methylpropan-1-ol (Amine Protection Route)
Step 1: Protection of the Amine Group
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To a solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-2-methylpropan-1-ol.
Step 2: Deoxyfluorination
-
Dissolve N-Boc-2-amino-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
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Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).
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Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-2-fluoro-2-methylpropan-1-amine.
Step 3: Deprotection
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Dissolve N-Boc-2-fluoro-2-methylpropan-1-amine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a concentrated NaOH solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate carefully to obtain this compound.
Protocol 2: Synthesis via Fluorination of 2-Methyl-1-nitropropane and Reduction
Step 1: Electrophilic Fluorination
-
To a solution of 2-methyl-1-nitropropane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) or Selectfluor® in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 2-fluoro-2-methyl-1-nitropropane.
Step 2: Reduction of the Nitro Group
-
Method A: Catalytic Hydrogenation
-
Dissolve 2-fluoro-2-methyl-1-nitropropane (1.0 eq) in methanol (B129727) or ethanol.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenate the mixture in a Parr hydrogenator at 50-100 psi of H₂ for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
-
Method B: Reduction with LiAlH₄
-
To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 2-fluoro-2-methyl-1-nitropropane (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield the crude amine.
-
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Yields
| Synthetic Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Amine Protection | Boc₂O, Et₃N, DCM, 0 °C to RT | 85-95% | Ensure anhydrous conditions. |
| Deoxyfluorination | DAST, DCM, -78 °C to RT | 50-70% | Reagent is moisture-sensitive; potential for elimination byproducts. |
| Electrophilic Fluorination | LDA, NFSI, THF, -78 °C to RT | 60-80% | Requires strong base and anhydrous conditions; regioselectivity is key. |
| Nitro Reduction (H₂/Pd/C) | H₂ (50-100 psi), 10% Pd/C, MeOH | 70-90% | May require elevated pressure and temperature for hindered substrates. |
| Nitro Reduction (LiAlH₄) | LiAlH₄, THF, reflux | 75-95% | Highly reactive; requires careful quenching. |
| Deprotection | TFA, DCM, RT | >90% | Ensure complete removal of the protecting group. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting by trained professionals, with appropriate safety precautions in place. Reaction conditions and yields may vary depending on the specific experimental setup and the purity of reagents.
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-2-methylpropan-1-amine
Welcome to the technical support center for the synthesis of 2-Fluoro-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Due to the potential instability of α-fluoroamines, direct fluorination of 2-methylpropan-1-amine can be challenging. A more common and reliable approach involves a multi-step synthesis, typically starting from a precursor such as 2-amino-2-methyl-1-propanol (B13486). A plausible synthetic pathway involves the conversion of the primary amine to a less reactive intermediate, followed by deoxyfluorination of the hydroxyl group and subsequent deprotection.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The inherent instability of some α-fluoroamines can lead to decomposition.[1] Side reactions during the fluorination step, such as elimination, are also a major cause of reduced yields. Additionally, incomplete reactions or loss of the volatile product during workup and purification can significantly impact the final yield. Careful optimization of reaction conditions and purification techniques is crucial.
Q3: What are the key safety precautions to consider when working with fluorinating agents?
A3: Fluorinating agents can be hazardous and require careful handling. For instance, diethylaminosulfur trifluoride (DAST) and its analogs are toxic and can decompose vigorously if not handled properly. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always quench residual fluorinating agents carefully according to established laboratory procedures.
Q4: How can I effectively purify the final product, this compound?
A4: Given the potential volatility of this compound, purification can be challenging. Acid-base extraction is a common method for purifying amines. The crude product can be dissolved in an organic solvent and washed with an acidic solution to form the ammonium (B1175870) salt, which is water-soluble. After separating the aqueous layer, basification will regenerate the free amine, which can then be extracted with an organic solvent. For volatile compounds, care must be taken during solvent removal to minimize product loss. Distillation under reduced pressure may also be a suitable purification method.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material (e.g., 2-Amino-2-methyl-1-propanol derivative)
| Possible Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Reagents like DAST can degrade over time, especially with exposure to moisture. |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating agent. Sterically hindered alcohols may require a larger excess of the reagent. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some deoxyfluorination reactions require heating to proceed at a reasonable rate. Monitor for the formation of side products at higher temperatures. |
| Poor Leaving Group Activation | If protecting the amine, ensure the chosen protecting group does not interfere with the subsequent fluorination. In some cases, converting the alcohol to a sulfonate ester before fluorination might be a better strategy. |
Problem 2: Formation of Significant Side Products (e.g., Alkenes from Elimination)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
| Strongly Basic Conditions | If the reaction conditions are basic, this can promote E2 elimination. Consider using neutral or slightly acidic conditions if the substrate is stable. A non-nucleophilic, sterically hindered base may also minimize elimination. |
| Choice of Fluorinating Reagent | Some fluorinating reagents are more prone to causing elimination. Consider screening different reagents (e.g., Deoxo-Fluor®, PyFluor) that may offer better selectivity for substitution. |
Experimental Protocols
Step 1: Protection of the Amine
A common strategy is to first protect the amine functionality of a starting material like 2-amino-2-methyl-1-propanol to prevent side reactions during fluorination.
-
Reaction: Protection of the primary amine of 2-amino-2-methyl-1-propanol with a suitable protecting group (e.g., Boc anhydride).
-
Reagents: 2-amino-2-methyl-1-propanol, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
-
General Procedure: The amine is dissolved in the solvent, and the base is added. Boc₂O is then added portion-wise at 0 °C. The reaction is typically stirred at room temperature until completion, monitored by TLC. Workup involves washing with aqueous solutions to remove excess reagents and byproducts.
Step 2: Deoxyfluorination of the Alcohol
The hydroxyl group of the protected amino alcohol is then replaced with a fluorine atom.
-
Reaction: Deoxyfluorination of the protected 2-amino-2-methyl-1-propanol.
-
Reagents: Protected amino alcohol, a deoxyfluorinating agent (e.g., DAST or Deoxo-Fluor®), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
General Procedure: The protected amino alcohol is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The deoxyfluorinating agent is added dropwise, and the reaction is slowly allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
Step 3: Deprotection of the Amine
The protecting group is removed to yield the final product.
-
Reaction: Removal of the protecting group.
-
Reagents: Protected this compound, a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group), and a solvent (e.g., dichloromethane).
-
General Procedure: The protected fluorinated amine is dissolved in the solvent, and the deprotecting agent is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess deprotecting agent are removed under reduced pressure.
Step 4: Purification
The crude product is purified to obtain the desired this compound.
-
Method: Acid-base extraction followed by distillation or column chromatography.
-
General Procedure: The crude product is dissolved in an appropriate organic solvent and washed with a dilute acid solution. The aqueous layer is then basified and extracted with an organic solvent. The combined organic layers are dried and concentrated. Further purification can be achieved by distillation under reduced pressure.
Visualizing the Synthetic Workflow
The following diagram illustrates a possible synthetic workflow for the preparation of this compound.
Caption: A potential multi-step synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-2-methylpropan-1-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Fluoro-2-methylpropan-1-amine. The primary route for this synthesis is the deoxyfluorination of the corresponding amino alcohol, 2-amino-2-methylpropan-1-ol, using aminodifluorosulfinium salts like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues, their potential causes, and recommended solutions.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, primarily the occurrence of side reactions.
| Potential Cause | Troubleshooting Steps |
| Elimination Side Reactions: Formation of 2-methyl-2-propen-1-amine is a common byproduct, especially with reagents like DAST. This is more prevalent at higher temperatures. | - Lower the reaction temperature: Conduct the reaction at sub-zero temperatures (e.g., -78°C) and allow it to warm slowly to room temperature. - Choice of Fluorinating Reagent: Consider using alternative reagents known for reduced elimination, such as PyFluor, which has been shown to be more selective for fluorination over elimination.[1][2] |
| Rearrangement Reactions: Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can be promoted by some fluorinating agents, leading to isomeric byproducts. | - Use a less acidic fluorinating reagent: Reagents like Deoxo-Fluor are often considered milder and may suppress cationic rearrangements. - Control the addition rate: Slow, dropwise addition of the fluorinating agent at low temperatures can minimize localized heat and reduce the likelihood of rearrangements. |
| Incomplete Reaction: The starting material, 2-amino-2-methylpropan-1-ol, may not be fully consumed. | - Increase the equivalents of fluorinating agent: Use a slight excess of the fluorinating agent (e.g., 1.1 to 1.5 equivalents). - Extend the reaction time: Monitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed. |
| Product Loss During Workup: The product is a volatile amine and can be lost during extraction and concentration steps. | - Use appropriate workup conditions: Perform extractions with a suitable organic solvent and wash with brine to remove water. - Careful concentration: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the volatile product. |
Issue 2: Presence of Multiple Products in the Final Mixture
The formation of multiple byproducts is a common challenge in this synthesis.
| Potential Cause | Troubleshooting Steps |
| Formation of Aziridinium (B1262131) Intermediate: The neighboring amino group can participate in the reaction, forming a cyclic aziridinium intermediate. Nucleophilic attack by fluoride (B91410) can then occur at two different positions, leading to a mixture of regioisomers. | - Protect the amine group: If feasible, protect the primary amine of the starting material with a suitable protecting group (e.g., Boc) before fluorination. This will prevent the formation of the aziridinium intermediate. The protecting group can be removed in a subsequent step. |
| Over-fluorination: While less common for this substrate, aggressive fluorinating agents could potentially lead to undesired side reactions. | - Use a milder fluorinating agent: As mentioned previously, Deoxo-Fluor or PhenoFluor can offer greater selectivity.[3] |
| Decomposition of the Fluorinating Reagent: DAST, in particular, is known to be thermally unstable and can decompose, leading to a complex reaction mixture. | - Use fresh, high-quality reagents: Ensure the fluorinating agent has been stored correctly and is not decomposed. - Maintain low temperatures: Avoid heating the reaction mixture, as this can accelerate the decomposition of DAST.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most probable and commonly employed method is the nucleophilic deoxyfluorination of 2-amino-2-methylpropan-1-ol. This involves replacing the hydroxyl group with a fluorine atom using a suitable fluorinating agent.
Q2: Which fluorinating agent is best for this synthesis?
The choice of fluorinating agent depends on the specific requirements of the synthesis, such as scale, desired purity, and safety considerations.
-
DAST (Diethylaminosulfur trifluoride): A widely used and potent fluorinating agent. However, it is known to promote elimination and rearrangement side reactions and has thermal instability.[1][2]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST, often resulting in higher yields and fewer byproducts.[4][5] It is generally considered a safer option.
-
PyFluor: A newer generation deoxyfluorination reagent that has shown excellent chemoselectivity with minimal elimination byproducts.[1][2]
Q3: What are the main side products to expect in this reaction?
The primary side products are typically:
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Elimination product: 2-methyl-2-propen-1-amine.
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Rearrangement products: Isomeric fluoroamines resulting from cationic rearrangements.
-
Regioisomers: If an aziridinium intermediate is formed.
Q4: How can I purify the final product?
Purification of this compound can be challenging due to its volatility and basicity.
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile amines.
-
Column Chromatography: Chromatography on silica (B1680970) gel can be used, but care must be taken to avoid product loss. It is often recommended to neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine (B128534) in the eluent) to prevent streaking and irreversible adsorption of the amine.
-
Salt Formation: The amine can be converted to a hydrochloride salt, which is a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
Experimental Protocols
General Protocol for Deoxyfluorination of 2-amino-2-methylpropan-1-ol using Deoxo-Fluor
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add Deoxo-Fluor (1.1-1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below -70°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78°C for 1-2 hours, and then let it slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Concentration and Purification: Filter the drying agent and carefully concentrate the filtrate using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 2-Fluoro-2-methylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-methylpropan-1-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Synthetic Pathway Overview
The recommended synthetic route for this compound involves a three-step process starting from the commercially available 2-amino-2-methyl-1-propanol (B13486). This pathway is designed to be robust and scalable.
Caption: Three-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into the three main stages of the synthesis.
Step 1: Boc Protection of 2-Amino-2-methyl-1-propanol
Q1: What is the recommended procedure for the Boc protection of 2-amino-2-methyl-1-propanol?
A1: A general and effective method for the Boc protection of primary amines is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[1]
Experimental Protocol:
-
Dissolve 2-amino-2-methyl-1-propanol (1 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran (B95107) (THF) (2:1 v/v).
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Add a base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) portion-wise while stirring.
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Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, continuing to stir for an additional 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Upon completion, remove the THF under reduced pressure.
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Extract the aqueous residue with an organic solvent like dichloromethane (B109758) (DCM).
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Wash the combined organic layers with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc-2-amino-2-methyl-1-propanol.[2]
Q2: My Boc protection reaction is sluggish or incomplete. What are the possible causes and solutions?
A2:
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Base | Ensure that an adequate amount of base (at least 1 equivalent, though excess is often used) is present to neutralize the acid formed during the reaction. |
| Low Quality Reagents | Use fresh, high-purity Boc₂O and ensure the amine starting material is dry. |
| Solvent Issues | Ensure the solvent system effectively dissolves both the amine and Boc₂O. A biphasic system with vigorous stirring can be effective.[1] |
| Low Temperature | While the reaction is initiated at 0 °C to control exothermicity, allowing it to warm to room temperature is often necessary for completion. |
Q3: I am observing side products in my Boc protection reaction. What are they and how can I avoid them?
A3: The most common side product is the formation of a double-Boc protected amine. This can be minimized by using a controlled amount of Boc₂O (typically 1.1 to 1.5 equivalents).
Step 2: Fluorination of N-Boc-2-amino-2-methyl-1-propanol with Deoxofluor
Q1: What is the recommended procedure for the fluorination of N-Boc-2-amino-2-methyl-1-propanol?
A1: The hydroxyl group of N-Boc-2-amino-2-methyl-1-propanol can be converted to a fluorine atom using a deoxyfluorinating agent. Deoxofluor ([bis(2-methoxyethyl)amino]sulfur trifluoride) is recommended over diethylaminosulfur trifluoride (DAST) due to its higher thermal stability, which enhances safety and often leads to better yields.[3][4]
Experimental Protocol:
-
Dissolve N-Boc-2-amino-2-methyl-1-propanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxofluor (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring overnight or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl N-(2-fluoro-2-methylpropyl)carbamate, should be purified by column chromatography on silica (B1680970) gel.[5]
References
Technical Support Center: Purification of 2-Fluoro-2-methylpropan-1-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-2-methylpropan-1-amine and its derivatives. The following sections address common purification challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
A1: The most common purification techniques for these compounds include:
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Column Chromatography: Often the first choice for purifying crude reaction mixtures.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving high purity, especially for challenging separations.
-
Crystallization: A powerful technique for obtaining highly pure crystalline solids, if applicable.
-
Distillation: Suitable for volatile, thermally stable derivatives.
The selection of the optimal method depends on the scale of your purification, the nature of the impurities, and the physicochemical properties of your target compound.
Q2: I'm observing poor peak shape (tailing) during HPLC analysis of my this compound derivative. What is the likely cause?
A2: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns.[1] The primary cause is often the interaction between the basic amine and acidic silanol (B1196071) groups on the stationary phase surface. Other contributing factors can include using a mobile phase with a pH close to the pKa of your compound, insufficient buffer concentration, or column contamination.[1]
Q3: How can I effectively separate diastereomers of a chiral this compound derivative?
A3: Separating diastereomers can be challenging but is often achievable using chromatographic techniques. Normal-phase HPLC on a silica (B1680970) gel column can be effective, as the different spatial arrangements of the diastereomers may lead to differential interactions with the stationary phase.[1] Chiral chromatography can also be a powerful tool for separating enantiomers and, in some cases, diastereomers.[1] The choice of chiral stationary phase and mobile phase is critical for achieving separation.
Q4: What are some typical impurities I might encounter in the synthesis of this compound derivatives?
A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1][2] For example, if the synthesis involves the reaction of an amine with an electrophile, residual electrophile may be present in the crude product.[1] It is also important to consider the potential for the formation of isomers or degradation products.
Q5: Is this compound volatile, and how does this impact purification?
Troubleshooting Guides
HPLC Purification
Problem: Poor separation of the target compound from impurities.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Column Chemistry | If using reverse-phase (e.g., C18), consider a column designed for polar compounds or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar derivatives.[1] For diastereomer separation, normal-phase chromatography may be more effective.[1] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reverse-phase, adjust the organic modifier-to-aqueous ratio. For normal-phase, vary the polarity of the eluent system. |
| Incorrect pH of Mobile Phase | For basic amines, adding a small amount of an amine modifier (e.g., triethylamine) or using a buffered mobile phase can improve peak shape and resolution. |
| Gradient Not Optimized | If using a gradient, try starting with a shallower gradient and then increasing the steepness to better separate closely eluting compounds.[1] |
Problem: The compound is not retained on a C18 column.
| Potential Cause | Troubleshooting Strategy |
| High Polarity of the Compound | Highly polar compounds exhibit poor retention on traditional reverse-phase columns.[1] Increase the aqueous component of the mobile phase to enhance retention.[1] Alternatively, consider using a column specifically designed for polar analytes or switching to HILIC.[1] |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is suitable for your compound's polarity. |
Column Chromatography
Problem: The compound streaks on the silica gel column.
| Potential Cause | Troubleshooting Strategy |
| Strong Interaction with Silica | The basic amine functionality can interact strongly with the acidic silica gel, leading to streaking. Pre-treating the silica gel with a small amount of triethylamine (B128534) or another amine base can help to mitigate this issue. |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. A systematic screen of different solvent systems with varying polarities is recommended. |
| Sample Overload | Too much sample loaded onto the column can lead to poor separation and band broadening. Reduce the amount of crude material loaded. |
Crystallization
Problem: The compound does not crystallize or oils out.
| Potential Cause | Troubleshooting Strategy |
| High Solubility in the Chosen Solvent | The compound may be too soluble in the selected solvent. Try a different solvent or a solvent system where the compound has lower solubility at room temperature but is soluble when heated. |
| Presence of Impurities | Impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization. |
| Incorrect Cooling Rate | Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature and then in the refrigerator. |
Experimental Protocols
General Protocol for HPLC Analysis
This protocol provides a general guideline for analyzing the purity of this compound derivatives.
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System: HPLC with UV or Diode Array Detector (DAD).
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Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).
-
Mobile Phase: A gradient elution is often effective.
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Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
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Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detection at a wavelength appropriate for the chromophore in the derivative. If no strong chromophore is present, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be necessary.
General Protocol for Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
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Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate), often with a small percentage of triethylamine (e.g., 1%) to reduce tailing.
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Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
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Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
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Elution: Begin elution with the initial mobile phase. The polarity can be increased stepwise or as a gradient to elute the desired compound.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Stability issues of "2-Fluoro-2-methylpropan-1-amine" under reaction conditions
Welcome to the technical support center for 2-Fluoro-2-methylpropan-1-amine. This guide is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues during its use in chemical reactions. The following information is curated from established principles of organic chemistry and data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the reactivity of the primary amine and the potential for elimination or substitution reactions involving the fluorine atom, particularly under harsh conditions. As a primary amine, it is nucleophilic and basic, making it susceptible to reactions with a variety of electrophiles and acids. The carbon-fluorine bond is generally strong; however, elimination of hydrogen fluoride (B91410) (HF) can be a concern under strong basic conditions or at elevated temperatures.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and exposure to atmospheric carbon dioxide, which can lead to the formation of a carbamate (B1207046) salt. Storage at 4°C in a sealed container is advisable.
Q3: What are the signs of decomposition of this compound?
A3: Decomposition of this compound may not always be visually apparent. However, signs of degradation could include a change in color, the development of an unusual odor, or the presence of solid precipitates (e.g., polymer formation or reaction with CO2). For conclusive evidence of decomposition, analytical techniques such as NMR spectroscopy, GC-MS, or LC-MS should be employed to identify impurities or degradation products.
Q4: Is this compound compatible with strong acids?
A4: As a primary amine, this compound is a base and will react exothermically with strong acids to form the corresponding ammonium (B1175870) salt. While this salt formation itself is not a decomposition pathway, the presence of a strong acid could potentially catalyze other reactions, such as hydrolysis of other functional groups in the reaction mixture, or in extreme cases, elimination of HF at very high temperatures.
Q5: Can I use strong bases with this compound?
A5: Caution should be exercised when using strong bases. Strong bases can deprotonate the primary amine, increasing its nucleophilicity. More importantly, a strong, non-nucleophilic base could promote the elimination of HF to form an imine or other rearrangement products, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | 1. Amine Protonation: In acidic media, the amine is protonated, reducing its nucleophilicity. 2. Steric Hindrance: The neopentyl-like structure can slow down SN2 reactions. | 1. Add a non-nucleophilic base: Use a hindered base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge acid byproducts. 2. Increase reaction time or temperature: Monitor the reaction for potential side products if increasing the temperature. 3. Choose a more reactive electrophile: Consider using an acyl chloride instead of a less reactive alkyl halide if applicable. |
| Formation of unexpected byproducts | 1. Over-alkylation/acylation: The primary amine can react multiple times with the electrophile. 2. Elimination of HF: Under strong basic conditions or high temperatures, elimination can occur. 3. Reaction with solvent: The amine may react with certain electrophilic solvents. | 1. Control stoichiometry: Use a controlled excess of the amine or add the electrophile slowly to the reaction mixture. 2. Use milder bases and lower temperatures: Avoid strong, non-nucleophilic bases like LDA or NaH if elimination is a concern. 3. Choose an inert solvent: Use solvents like THF, DCM, or acetonitrile. |
| Discoloration of the reaction mixture | Oxidation: Primary amines can be susceptible to oxidation, leading to colored impurities. | Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent air oxidation. |
| Difficulty in isolating the product | Salt formation: The product may be an ammonium salt, which can be highly soluble in aqueous media. | Adjust the pH: Basify the aqueous layer to deprotonate the product amine, allowing for extraction into an organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
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Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (N₂ or Ar).
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Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the acylating agent (e.g., an acid chloride, 1.1 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for a typical acylation reaction.
Technical Support Center: Scale-up Synthesis of 2-Fluoro-2-methylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 2-Fluoro-2-methylpropan-1-amine. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and plausible two-step synthetic route for the scale-up synthesis of this compound involves:
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Deoxyfluorination: The fluorination of a readily available tertiary alcohol precursor, such as 2-methylpropane-1,2-diol (B142230) or more directly 2-methyl-1-propanol, to yield 2-fluoro-2-methylpropan-1-ol (B129798). Reagents like Diethylaminosulfur Trifluoride (DAST) or Selectfluor® are often employed for this transformation.
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Amination: The subsequent conversion of the primary alcohol group in 2-fluoro-2-methylpropan-1-ol to a primary amine. Due to the neopentyl-like structure which hinders direct SN2 reactions, the Mitsunobu reaction is a suitable method. This typically involves the use of a nitrogen nucleophile like phthalimide (B116566) or an azide (B81097), followed by a deprotection or reduction step.
Q2: What are the primary safety concerns when handling Diethylaminosulfur Trifluoride (DAST) on a larger scale?
DAST is a hazardous substance that requires careful handling.[1] Upon heating, DAST can undergo exothermic decomposition, potentially leading to an explosion.[2] It is also highly reactive with water and can release toxic and corrosive fumes, including hydrogen fluoride.[3][4] Therefore, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and maintaining low reaction temperatures, is crucial. For larger scale operations, considering safer alternatives like Deoxo-Fluor may be advisable.[2]
Q3: Are there viable alternatives to the Mitsunobu reaction for the amination step?
Yes, while the Mitsunobu reaction is a powerful tool for this transformation,[5][6] other methods can be considered. These may include:
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Direct Amination of Alcohols: Some modern catalytic systems using iridium or ruthenium complexes can facilitate the direct coupling of alcohols with ammonia (B1221849) or amine sources.[7][8] However, these methods might require significant process optimization for this specific substrate.
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Conversion to a Halide Followed by Amination: The alcohol can be converted to a neopentyl-like halide. However, direct substitution of neopentyl halides is known to be slow.[9][10][11]
Q4: How can the purification of the final product, this compound, be approached at scale?
Purification of aliphatic amines on a large scale can be challenging.[12] A common and effective method is through acid-base extraction. The basic amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the purified free amine can be extracted back into an organic solvent.[13] Another approach is the formation of a crystalline salt (e.g., hydrochloride salt) of the amine, which can often be easily isolated and purified by filtration, followed by liberation of the free amine.[14]
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-2-methylpropan-1-ol via Deoxyfluorination with DAST
This protocol is a general guideline and should be optimized for specific scale requirements.
Materials:
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2-methylpropane-1,2-diol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (B109758) (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methylpropane-1,2-diol (1 equivalent) in anhydrous dichloromethane (20 volumes) in a suitable reactor under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.[15]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-fluoro-2-methylpropan-1-ol by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound via Mitsunobu Reaction
This protocol outlines the synthesis using phthalimide as the nitrogen source.
Materials:
-
2-Fluoro-2-methylpropan-1-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reactor under a nitrogen atmosphere, dissolve 2-fluoro-2-methylpropan-1-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF (10 volumes).[16]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[16]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the triphenylphosphine oxide precipitate and wash with cold THF.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(2-fluoro-2-methylpropyl)phthalimide.
-
To the crude phthalimide intermediate, add ethanol and hydrazine hydrate (4-5 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter off the precipitate and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue contains the desired this compound.
-
Further purification can be achieved by acid-base extraction or distillation.
Quantitative Data Summary
The following tables provide representative data for analogous reactions to offer an expectation of reaction parameters and yields.
Table 1: Representative Conditions for Deoxyfluorination of Tertiary Alcohols
| Fluorinating Agent | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| DAST | Tertiary Alcohol | DCM | -78 to RT | 2 | ~70-90 | [15] |
| Selectfluor® | Tertiary Alcohol | 1,4-dioxane/H₂O | RT (blue LED) | 16 | ~70 | [17] |
| Selectfluor®/Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I | Tertiary Alcohol | Not specified | RT | 0.25 | ~60-90 | [18] |
Table 2: Representative Conditions for Mitsunobu Amination of Primary Alcohols
| Nucleophile | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| Phthalimide | DIAD/DEAD | THF | 0 to RT | 6-8 | ~70-90 | [6][16] |
| Diphenylphosphoryl azide (DPPA) | DIAD/DEAD | THF | 0 to RT | - | ~80-95 | [19] |
| Sulfonamide | DIAD | THF | 0 to RT | 24 | ~43 | [20] |
Troubleshooting Guides
Troubleshooting Deoxyfluorination (Step 1)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Inactive DAST or Selectfluor®.- Insufficient reaction time or temperature.- Presence of moisture. | - Use a fresh, unopened bottle of the fluorinating agent or test its activity on a known substrate.- Gradually increase reaction time and/or allow the reaction to warm to a slightly higher temperature (e.g., 0 °C for DAST).- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of elimination byproducts (alkenes) | - Reaction temperature is too high.- The substrate is prone to elimination. | - Maintain strict low-temperature control, especially during the addition of DAST.- Consider using a milder fluorinating agent if elimination is a persistent issue. |
| Exothermic reaction/runaway | - DAST was added too quickly.- Inadequate cooling. | - Ensure very slow, dropwise addition of DAST.- Use a larger volume of solvent to better dissipate heat.- Ensure the cooling bath is maintained at the target temperature. |
| Difficult purification | - Formation of multiple side products. | - Optimize reaction conditions to improve selectivity.- Employ fractional distillation under reduced pressure for volatile products.- Consider derivatization to a solid for purification by recrystallization. |
Troubleshooting Mitsunobu Amination (Step 2)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amine | - Incomplete reaction.- Poor quality of reagents (PPh₃, DIAD/DEAD).- The nucleophile (e.g., phthalimide) is not sufficiently acidic.- Steric hindrance around the alcohol. | - Increase the equivalents of Mitsunobu reagents (PPh₃ and DIAD/DEAD).- Use freshly opened or purified reagents.- While phthalimide is generally suitable, for challenging substrates, a more acidic nucleophile might be needed.- Increase reaction time and/or temperature moderately. |
| Formation of a significant amount of triphenylphosphine oxide (TPPO) that is difficult to remove | - TPPO is a stoichiometric byproduct of the reaction. | - Most of the TPPO should precipitate and can be removed by filtration.- For remaining TPPO, column chromatography is effective.- On a large scale, crystallization of the product or its salt can be an effective purification method. |
| Incomplete deprotection/reduction of the intermediate | - Insufficient hydrazine for phthalimide cleavage.- Incomplete reduction of the azide. | - Increase the equivalents of hydrazine and/or the reflux time.- For azide reduction, ensure the chosen reduction conditions (e.g., Staudinger reaction or catalytic hydrogenation) are suitable and run to completion. |
| Reaction does not initiate | - The order of reagent addition may be critical. | - Try pre-forming the betaine (B1666868) by mixing PPh₃ and DIAD/DEAD at 0 °C before adding the alcohol and nucleophile.[5] |
Visualizations
Caption: A two-step synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yields in the deoxyfluorination step.
Caption: Decision tree for troubleshooting the Mitsunobu amination step.
References
- 1. nbinno.com [nbinno.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. US8946463B2 - Process for the direct amination of alcohols using ammonia to form primary amines by means of a xantphos catalyst system - Google Patents [patents.google.com]
- 8. Direct Alcohol Activation - Wordpress [reagents.acsgcipr.org]
- 9. Sciencemadness Discussion Board - Amination of tertiary alkyl halide - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 13. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 14. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Light‐Mediated Formal Radical Deoxyfluorination of Tertiary Alcohols through Selective Single‐Electron Oxidation with TEDA2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dehydroxylative Fluorination of Tertiary Alcohols [organic-chemistry.org]
- 19. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-2-methylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-methylpropan-1-amine. The primary focus is on the common synthetic route involving the deoxyfluorination of 2-Amino-2-methyl-1-propanol and the analysis of potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method for the synthesis of this compound is the deoxyfluorination of the corresponding amino alcohol precursor, 2-Amino-2-methyl-1-propanol. This reaction replaces the hydroxyl (-OH) group with a fluorine (-F) atom.
Q2: Which reagents are typically used for the deoxyfluorination of 2-Amino-2-methyl-1-propanol?
A2: Common deoxyfluorinating reagents for this transformation include Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride).[1][2] These reagents are effective but require careful handling due to their hazardous nature.[1]
Q3: What are the major potential byproducts in the synthesis of this compound via deoxyfluorination?
A3: The primary side reactions in the deoxyfluorination of alcohols are elimination and rearrangement. In the case of 2-Amino-2-methyl-1-propanol, the main expected byproduct is the elimination product, 2-methyl-2-propen-1-amine. Rearrangement byproducts are also possible, though may be less prevalent for this specific substrate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] 1H and 19F NMR can be particularly useful for observing the disappearance of the starting material and the appearance of the fluorinated product and byproducts in real-time.[3]
Q5: What are the safety precautions I should take when working with DAST or Deoxo-Fluor?
A5: DAST and Deoxo-Fluor are toxic, corrosive, and can decompose exothermically, especially in the presence of water or at elevated temperatures.[1][4] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is scrupulously dried to prevent violent reactions with any residual moisture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Degraded Fluorinating Reagent | Use a fresh bottle of DAST or Deoxo-Fluor. These reagents can degrade over time, especially with improper storage.[1] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating reagent. For sterically hindered or less reactive alcohols, a larger excess may be necessary.[1] |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature. Some deoxyfluorination reactions require heating to proceed at a reasonable rate.[1] |
| Moisture in the Reaction | Ensure all glassware is oven-dried or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or GC-MS until the starting material is consumed. |
Issue 2: High Percentage of Elimination Byproduct (2-methyl-2-propen-1-amine)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[1] |
| Strongly Basic Conditions | If a base is used, consider a non-nucleophilic, sterically hindered base to minimize elimination. |
| Choice of Fluorinating Reagent | Some newer deoxyfluorinating reagents, like PyFluor, are reported to produce fewer elimination byproducts compared to DAST. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider derivatizing the amine to alter its polarity for better separation. |
| Amine Sticking to Silica (B1680970) Gel | Treat the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent to prevent the amine product from tailing or irreversibly adsorbing to the column. |
| Residual Fluorinating Reagent | Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate to neutralize and decompose any remaining fluorinating reagent before workup.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deoxyfluorination with DAST
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-2-methyl-1-propanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then let it slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with an appropriate solvent like ethyl acetate.
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Identify the product and byproducts based on their retention times and mass fragmentation patterns.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Caption: Workflow for the analytical characterization of the reaction mixture.
References
Technical Support Center: Catalyst Selection for 2-Fluoro-2-methylpropan-1-amine Reactions
Welcome to the technical support center for reactions involving 2-Fluoro-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during relevant synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in catalytic reactions?
A1: The primary challenges with this compound stem from its structure. The gem-dimethyl group adjacent to the amine creates significant steric hindrance, which can impede the approach of reactants and catalysts. Additionally, the electron-withdrawing effect of the fluorine atom can reduce the nucleophilicity of the amine, potentially slowing down reactions.
Q2: Which catalytic methods are recommended for the N-alkylation of this compound?
A2: For the N-alkylation of sterically hindered amines like this compound, reductive amination is a highly effective method.[1][2] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3] Alternatively, catalytic hydrogenation over palladium on carbon (Pd/C) or Raney Nickel can be employed.[4]
Q3: What catalysts are suitable for the N-acylation of this compound?
A3: N-acylation of this compound can typically be achieved using standard acylating agents like acyl chlorides or anhydrides. While the reaction can often proceed without a catalyst, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is commonly used to scavenge the acid byproduct.[5] For less reactive acylating agents, coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) with additives like HOBt or HOAt, can be effective.[6]
Q4: How can I synthesize this compound catalytically?
A4: A common synthetic route to primary amines is through the reductive amination of a corresponding ketone or aldehyde.[1] In the case of this compound, the precursor would be 2-fluoro-2-methylpropanal. The reaction can be carried out using a nitrogen source like ammonia (B1221849) in the presence of a reducing agent and a catalyst. Suitable catalysts include nickel, palladium, or platinum.[1] Biocatalytic reductive amination using amine dehydrogenases (AmDHs) is also an emerging green alternative for the synthesis of chiral amines.[7]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation via Reductive Amination
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: The gem-dimethyl group on this compound is hindering the reaction. | - Use a less sterically bulky aldehyde or ketone. - Increase the reaction temperature to overcome the activation energy barrier. - Employ a smaller, more reactive reducing agent. |
| Low Nucleophilicity of the Amine: The fluorine atom reduces the amine's reactivity. | - Use a slightly acidic catalyst (e.g., a small amount of acetic acid) to promote imine formation.[2] - Increase the concentration of the amine. |
| Inefficient Reduction: The imine intermediate is not being effectively reduced. | - Switch to a more powerful reducing agent, such as sodium triacetoxyborohydride.[3] - If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient. |
| Catalyst Deactivation: The catalyst is being poisoned by impurities. | - Use purified reagents and solvents. - Consider using a more robust catalyst. |
Issue 2: Incomplete N-Acylation Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficiently Reactive Acylating Agent: The chosen acyl chloride or anhydride (B1165640) is not reactive enough. | - Use a more reactive acylating agent (e.g., acyl bromide). - Activate the carboxylic acid using a peptide coupling reagent like HATU or HBTU. |
| Base Incompatibility: The base used is interfering with the reaction. | - Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). - Ensure the base is dry and of high purity. |
| Low Reaction Temperature: The reaction is too slow at the current temperature. | - Gently heat the reaction mixture, but monitor for potential side reactions or degradation. |
Data Presentation
The following table summarizes representative data for the reductive amination of a ketone with a fluorinated amine, illustrating typical reaction conditions and outcomes.
| Catalyst/Reducing Agent | Substrate 1 (Ketone) | Substrate 2 (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₃CN | Cyclohexanone | Isopropylamine | Methanol | RT | 12 | ~85% | [2] |
| Pd/C, H₂ | Butan-2-one | Ammonia | Methanol | 80 | 2 | ~92% | [8] |
| MsmeAmDH (Amine Dehydrogenase) | Butan-2-one | Ammonia | Aqueous Buffer (pH 9.0) | 30 | 24 | >99% conversion | [7] |
Experimental Protocols
Protocol 1: Reductive Amination for N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Acylation using Acyl Chloride
This protocol provides a standard method for the N-acylation of this compound.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (B95107) (THF). Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Protecting group strategies for "2-Fluoro-2-methylpropan-1-amine"
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the protection of the primary amino group of 2-Fluoro-2-methylpropan-1-amine.
General Considerations & Challenges
This compound presents unique challenges in chemical synthesis due to its specific structural features:
-
Steric Hindrance: The amine is a neopentyl-type amine, where the amino group is attached to a quaternary carbon. This significant steric bulk can slow down reaction kinetics, requiring more forcing conditions or longer reaction times for protection.
-
Electron-Withdrawing Fluorine: The fluorine atom on the adjacent carbon reduces the nucleophilicity of the amine, further contributing to decreased reactivity compared to simpler primary amines.
-
Starting Material Form: This amine is often supplied as a hydrochloride salt, which requires neutralization with a suitable base in situ or prior to the protection reaction to free the amine for reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable protecting group for this compound?
A1: The choice of protecting group is dictated by the planned downstream reaction conditions. The most common and effective protecting groups are carbamates, such as Boc, Cbz, and Fmoc.[3]
-
Boc (tert-Butyloxycarbonyl): Ideal if your subsequent steps are stable to acid-labile conditions. It is robust under basic, reductive, and nucleophilic conditions.[4]
-
Cbz (Benzyloxycarbonyl): A good choice if your molecule is sensitive to acid but stable to catalytic hydrogenation.[5][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Best suited for syntheses where deprotection under mild basic conditions is required, offering orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[6][7]
Q2: My N-protection reaction is very slow or gives a low yield. What can I do?
A2: This is a common issue due to the steric hindrance and reduced nucleophilicity of the amine.
-
Ensure Complete Neutralization: If starting from the hydrochloride salt, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) are used to fully liberate the free amine.[1]
-
Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. However, monitor for potential side reactions.
-
Extend Reaction Time: Due to the slow kinetics, reactions may require stirring for 12-24 hours or longer.
-
Use a More Reactive Reagent: For Boc protection, using Boc-anhydride ((Boc)₂O) with a catalytic amount of DMAP can enhance the reaction rate. For Cbz protection, benzyl (B1604629) chloroformate (Cbz-Cl) is highly reactive.[5]
Q3: What are the key differences in deprotection conditions for Boc, Cbz, and Fmoc?
A3: The deprotection conditions are "orthogonal," meaning one type of group can be removed without affecting the others.[3][8]
-
Boc: Cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[9][10]
-
Cbz: Removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[5][6]
-
Fmoc: Cleaved using a secondary amine base, such as 20% piperidine (B6355638) in DMF.[6][7]
Protecting Group Strategy Overview
The following diagram illustrates the decision-making process for selecting an appropriate amine protecting group based on the stability requirements of your synthetic route.
Caption: Decision workflow for amine protecting group selection.
Data Summary: Comparison of Common Protecting Groups
| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Stability Profile |
| Boc | (Boc)₂O, Base (e.g., TEA, DIPEA) | DCM or THF, 0°C to RT | Strong Acid (TFA or HCl) in DCM[9] | Stable to base, hydrogenolysis, nucleophiles.[4] |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, TEA) | Dioxane/Water or DCM, 0°C to RT | H₂, Pd/C in MeOH or EtOH[5][11] | Stable to acid and base. Labile to hydrogenolysis.[3] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/Water or DMF, RT | 20% Piperidine in DMF[6][7] | Stable to acid and hydrogenolysis. Labile to base.[12] |
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield during protection | 1. Incomplete neutralization of hydrochloride salt.2. Insufficient reaction time for the hindered amine.3. Reagent degradation (e.g., (Boc)₂O, Cbz-Cl). | 1. Use ≥2 equivalents of base (TEA, DIPEA).2. Extend reaction time to 24h and monitor by TLC.3. Use fresh, high-quality reagents. |
| Formation of side-products | 1. Base-induced elimination of HF (less common but possible).2. Over-activation or side reaction with DMAP catalyst. | 1. Use a milder base or lower reaction temperature.2. Use only a catalytic amount of DMAP (0.1 eq). |
| Incomplete deprotection | 1. Insufficient deprotection reagent (e.g., TFA).2. Deactivated Pd/C catalyst for Cbz removal.3. Insufficient reaction time. | 1. Increase equivalents of TFA (up to 50% v/v).2. Use fresh, active Pd/C catalyst.3. Allow the reaction to proceed for a longer duration. |
| Difficulty purifying protected product | The protected amine may have similar polarity to the starting material or byproducts. | Optimize flash chromatography conditions, trying different solvent systems (e.g., gradients of EtOAc in Hexanes or MeOH in DCM). |
Key Experimental Protocols
N-Boc Protection Workflow
The following diagram outlines the general workflow for the N-Boc protection of this compound hydrochloride.
Caption: Workflow for N-Boc protection.
Detailed Protocol: N-Boc Protection
-
Reaction Setup: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the suspension to 0 °C and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 15 minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq) portion-wise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
N-Boc Deprotection
Caption: N-Boc deprotection reaction scheme.
Detailed Protocol: N-Boc Deprotection [1][10]
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 eq) in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine TFA salt is often pure enough for direct use in the next step.
N-Cbz Protection
Caption: N-Cbz protection reaction scheme.
Detailed Protocol: N-Cbz Protection
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in a biphasic mixture of dioxane and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise to the vigorously stirred mixture at room temperature.
-
Reaction: Stir for 2-12 hours, monitoring by TLC.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
N-Cbz Deprotection
Detailed Protocol: N-Cbz Deprotection [1]
-
Reaction Setup: Dissolve the N-Cbz protected amine (1.0 eq) in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt%, ~5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator) and stir the suspension vigorously at room temperature for 4-12 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
N-Fmoc Protection
Detailed Protocol: N-Fmoc Protection [1]
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution at room temperature.
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) portion-wise.
-
Reaction: Stir at room temperature for 2-6 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined for the N-Cbz protection.
N-Fmoc Deprotection
Detailed Protocol: N-Fmoc Deprotection [7]
-
Reaction Setup: Dissolve the N-Fmoc protected amine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to make a 20% (v/v) mixture.
-
Reaction: Stir at room temperature for 30 minutes to 2 hours. The reaction is typically very fast.
-
Work-up: Remove the DMF and piperidine under high vacuum. The resulting crude amine can often be used directly or purified further if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Fluoro-2-methylpropan-1-amine and Other Fluorinated Building Blocks in Drug Discovery
In the landscape of modern drug development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. Fluorinated building blocks are prized for their ability to modulate key physicochemical and pharmacokinetic properties, such as basicity, lipophilicity, and metabolic stability, thereby enhancing the drug-like characteristics of a molecule. Among these valuable synthons, 2-Fluoro-2-methylpropan-1-amine presents a unique structural motif, offering a gem-difluoro group on a quaternary carbon adjacent to a primary amine. This guide provides an objective comparison of this compound with other fluorinated and non-fluorinated analogues, supported by experimental data and detailed protocols for key assays.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine can significantly alter the electronic properties of a molecule, most notably the basicity (pKa) of nearby functional groups, and its lipophilicity (LogP).[1] The strong electron-withdrawing nature of fluorine generally leads to a decrease in the pKa of an amine, a desirable trait for improving oral absorption and bioavailability. The impact on lipophilicity is more complex and depends on the overall molecular context.
Below is a comparison of the calculated physicochemical properties of this compound with its non-fluorinated parent, isobutylamine, and other relevant fluorinated amines.
| Compound Name | Structure | Molecular Weight ( g/mol ) | cLogP | pKa (predicted) |
| Isobutylamine | CC(C)CN | 73.14 | 0.7 | 10.63 |
| This compound | CC(C)(F)CN | 91.13[2] | 0.2[2] | 9.20 ± 0.10 |
| 3-Fluoro-2-methylpropan-1-amine | CC(CF)CN | 91.13[3] | 0.4[3] | 9.55 ± 0.10 |
| 2,2-Difluoroethylamine | C(CF)N | 81.06 | 0.1 | 7.3[4] |
| 2,2,2-Trifluoroethylamine | C(C(F)(F)F)N | 99.06 | 0.2 | 5.7[5] |
| Perfluorotripropylamine | N(C(F)(F)C(F)(F)C(F)(F)F)3 | 521.07[6] | 7.9[6] | Non-basic |
Note: Predicted pKa values are often provided by computational software like those from ACD/Labs or ChemAxon and can have a root mean square error of around 1 log unit.[7][8]
Enhancing Metabolic Stability
A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[9][10][11] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic clearance of a drug candidate can be reduced, leading to improved bioavailability and a longer half-life.
The gem-difluoro group in this compound effectively blocks a potential site of oxidation on the tertiary carbon, which would be a likely point of metabolic attack in its non-fluorinated counterpart.
| Compound | Expected Metabolic Stability | Rationale |
| Isobutylamine | Lower | The tertiary C-H bond is susceptible to hydroxylation by cytochrome P450 enzymes. |
| This compound | Higher | The C-F bond is highly resistant to oxidative cleavage, thus blocking a primary route of metabolism. |
Experimental Protocols
To aid researchers in evaluating novel compounds, detailed methodologies for key experiments are provided below.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.[5][12]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[5]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in deionized water to a final concentration of approximately 1 mM.[12] Add KCl to a final concentration of 0.15 M.
-
Acidification: For a basic compound like an amine, acidify the sample solution to pH 1.8-2.0 by adding 0.1 M HCl.[12]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5]
-
Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding the titrant in small increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[12] Take more frequent readings near the expected equivalence point. Continue the titration until the pH reaches 12-12.5.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
-
Replication: Perform the titration in triplicate to ensure reproducibility.[12]
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[13][14][15]
Materials:
-
Liver microsomes (human or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Incubator or water bath at 37°C
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (termination solution)
-
Centrifuge
-
HPLC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare a reaction mixture containing the microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[15]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.[16]
-
Initiation: Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[13][15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.[13]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[14]
-
Analysis: Analyze the supernatant by HPLC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]
Visualizations
Logical Flow of Fluorination's Impact in Drug Design
Caption: Impact of Fluorination on Drug Properties.
Experimental Workflow for Microsomal Stability Assay
Caption: Microsomal Stability Assay Workflow.
Mechanism of Amine Oxidation by Cytochrome P450
Caption: Cytochrome P450 Catalytic Cycle for Amine Oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 57590630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the mechanism of amine oxidations by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. courses.washington.edu [courses.washington.edu]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluoro-2-methylpropan-1-amine and its Non-Fluorinated Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 2-Fluoro-2-methylpropan-1-amine and its non-fluorinated counterpart, 2-methylpropan-1-amine. By examining key physicochemical and metabolic parameters, this document aims to provide researchers with data-driven insights into the potential advantages of fluorination in early-stage drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom is known to significantly alter the electronic properties of a molecule, which can, in turn, affect its acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Below is a summary of the available experimental and predicted data for this compound and 2-methylpropan-1-amine.
| Property | This compound | 2-methylpropan-1-amine | Impact of Fluorination |
| Molecular Formula | C₄H₁₀FN | C₄H₁₁N | Addition of Fluorine |
| Molecular Weight | 91.13 g/mol | 73.14 g/mol | Increased Molecular Weight |
| pKa | Predicted: Lower than non-fluorinated analog | Experimental: 10.48[1] | Decreased Basicity |
| logP | Predicted: 0.2 | Experimental: 0.73[1] | Decreased Lipophilicity |
Note: Data for this compound is based on computational predictions.
The electron-withdrawing nature of the fluorine atom is predicted to decrease the basicity (lower pKa) of the primary amine in this compound compared to its non-fluorinated analog. This reduction in pKa can have profound effects on the compound's ionization state at physiological pH, influencing its interaction with biological targets and its membrane permeability.
Furthermore, the introduction of fluorine is predicted to decrease the lipophilicity (lower logP) of the molecule. While seemingly counterintuitive, this can be attributed to the high electronegativity of fluorine, which can reduce the molecule's overall nonpolar surface area. A lower logP may influence the drug's solubility, distribution, and potential for off-target hydrophobic interactions.
Metabolic Stability: The Fluorine Advantage
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] For primary amines, N-hydroxylation is a common metabolic pathway mediated by CYPs.[2][3]
Experimental Protocols
To facilitate further research and verification of the predicted properties, detailed experimental protocols for determining pKa, logP, and in vitro metabolic stability are provided below.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the primary amine.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the amine hydrochloride salt in deionized water to create a solution of known concentration (e.g., 10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[4][5][6]
Determination of logP by Shake-Flask Method
Objective: To measure the octanol-water partition coefficient (logP) as an indicator of lipophilicity.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Add a known volume of the aqueous stock solution to an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Cap the vial and shake it for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol (B41247) phases.
-
Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[7][8][9]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of the compound to phase I metabolism by cytochrome P450 enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.[10][11][12][13][14]
Visualizing the Comparative Workflow
Due to the absence of specific signaling pathway information for this compound, the following diagram illustrates the experimental workflow for a comprehensive comparison of the fluorinated and non-fluorinated analogs.
Caption: Experimental workflow for comparing fluorinated and non-fluorinated amine analogs.
Conclusion
The comparison between this compound and its non-fluorinated analog, 2-methylpropan-1-amine, highlights the significant impact of a single fluorine substitution. The predicted decrease in both pKa and logP for the fluorinated compound suggests a potentially altered ADME profile, which could be advantageous for specific drug design goals. Crucially, the expected increase in metabolic stability due to the strong C-F bond presents a compelling reason to consider fluorinated analogs in the early stages of drug discovery to overcome metabolic liabilities. The provided experimental protocols offer a clear path for researchers to validate these predictions and further explore the therapeutic potential of such fluorinated building blocks.
References
- 1. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]
- 2. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scribd.com [scribd.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Biological activity of "2-Fluoro-2-methylpropan-1-amine" containing compounds
An Objective Comparison of Compounds Containing 2-Fluoro-2-methylpropan-1-amine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a well-established method to enhance pharmacological properties. The this compound moiety is a valuable building block in medicinal chemistry, often employed as a bioisosteric replacement for other chemical groups to improve metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an objective comparison of the biological activity of compounds containing this fluorinated motif against their non-fluorinated analogs, supported by experimental data from publicly available research and patents.
Comparative Biological Activity
The introduction of the this compound group can significantly impact a compound's potency. Below is a summary of quantitative data for compounds investigated as estrogen receptor modulators and calcium channel blockers.
Estrogen Receptor Modulators
| Compound ID | Moiety | Target | Assay | IC50 (nM) | Source |
|---|---|---|---|---|---|
| Compound A | 2-Fluoro-2-methylpropylamino | Estrogen Receptor α | E2-Induced Transcription | 10.7 | Patent WO2017059139A1 |
| Fulvestrant | (Reference SERD) | Estrogen Receptor α | E2-Induced Transcription | 1.4 | Patent WO2017059139A1 |
| Lasofoxifene | (Reference SERM) | Estrogen Receptor α | E2-Induced Transcription | 4.6 | Patent WO2017059139A1 |
Calcium Channel Blockers
| Compound ID | Moiety | Target | Assay | IC50 (µM) | Source |
|---|---|---|---|---|---|
| Compound 555 | 2-Fluoro-2-methylpropylamino | T-type Calcium Channels | Whole-cell Patch Clamp | 0.1 - 1 | Patent US9096522B2 |
| Compound with Isobutylamine | Isobutylamino | T-type Calcium Channels | Whole-cell Patch Clamp | > 10 | Implied from SAR |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Estrogen Receptor Alpha (ERα) E2-Induced Transcription Assay
This assay measures the ability of a compound to inhibit the transcriptional activity induced by estradiol (B170435) (E2) in breast cancer cells.
-
Cell Culture : MCF-7 breast cancer cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Setup : Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with a phenol (B47542) red-free medium containing charcoal-stripped serum.
-
Compound Treatment : Test compounds, including the reference compounds Fulvestrant and Lasofoxifene, are serially diluted and added to the cells.
-
Estrogen Stimulation : After a pre-incubation period with the test compounds, cells are stimulated with a fixed concentration of 17β-estradiol (E2).
-
Luciferase Reporter Assay : The cells used in this assay are engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). Following incubation, a luciferase substrate is added, and the resulting luminescence, which is proportional to ERα transcriptional activity, is measured using a luminometer.
-
Data Analysis : The luminescence signal is normalized to the E2-only treated cells, and IC50 values are calculated using a four-parameter logistic fit.
T-type Calcium Channel Whole-Cell Patch Clamp Assay
This electrophysiological technique directly measures the inhibitory effect of compounds on T-type calcium channel currents in a neuronal cell line.
-
Cell Preparation : A suitable cell line expressing T-type calcium channels (e.g., HEK-293 cells stably transfected with the Cav3.2 subunit) is used. Cells are cultured on glass coverslips.
-
Recording Setup : Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The external solution contains physiological concentrations of ions, and the internal pipette solution is formulated to isolate calcium currents.
-
Data Acquisition : T-type calcium currents are elicited by a voltage step protocol. The membrane potential is held at a hyperpolarized level to ensure the channels are available to open, and then a depolarizing step is applied to activate the channels.
-
Compound Application : Test compounds are applied to the cells via a perfusion system at various concentrations.
-
Data Analysis : The peak inward calcium current is measured before and after the application of the test compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the relevant biological pathways and a general experimental workflow for evaluating compounds containing the this compound moiety.
Caption: Estrogen Receptor α Signaling Pathway Inhibition.
Caption: T-type Calcium Channel Modulation.
Caption: General Experimental Workflow for Drug Discovery.
The Structure-Activity Relationship of 2-Fluoro-2-methylpropan-1-amine Derivatives: An Uncharted Territory in Drug Discovery
Despite the growing interest in fluorinated molecules within medicinal chemistry, a detailed structure-activity relationship (SAR) for derivatives of 2-Fluoro-2-methylpropan-1-amine remains largely unexplored in publicly available scientific literature. Extensive searches for specific biological activity data, comparative studies, and detailed experimental protocols for this class of compounds have yielded limited information, indicating that this specific chemical space is a nascent area of research.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of established SAR for this compound derivatives means that the field is open for novel investigations that could lead to the discovery of new therapeutic agents. The introduction of a fluorine atom and a gem-dimethyl group at the β-position of an amine offers a unique combination of steric and electronic properties that could be exploited for targeting a variety of biological entities.
While specific data for the target compound is unavailable, we can draw parallels and infer potential SAR trends from the broader class of β-fluoroamines. The strategic placement of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
General Principles of β-Fluoroamine Structure-Activity Relationships
The introduction of a fluorine atom at the β-position to an amino group can profoundly alter a molecule's biological activity through several mechanisms:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the neighboring amine.[1] This change in basicity can affect the molecule's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with its biological target.[1][2]
-
Conformational Restriction: The C-F bond can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding to a target receptor or enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can lead to increased metabolic stability, a longer half-life, and improved bioavailability of the drug candidate.
-
Altered Target Interactions: A fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the biological target, potentially increasing binding affinity and potency.
Hypothetical SAR Exploration for this compound Derivatives
Based on these general principles, a hypothetical SAR study for this compound derivatives could explore modifications at several key positions to understand their impact on biological activity.
| Modification Site | R-Group Variation | Potential Impact on Activity |
| Amine (R1) | H, Me, Et, larger alkyls, cyclic amines | Modulate basicity, lipophilicity, and steric interactions with the target. |
| Aryl/Heteroaryl (R2) | Substituted phenyl, pyridyl, etc. | Introduce interactions with specific pockets of the target protein; modulate solubility and pharmacokinetic properties. |
| Methyl Groups | Replacement with other alkyls, cyclization | Fine-tune steric bulk and conformational rigidity. |
Experimental Protocols for a General SAR Study
A typical experimental workflow to establish the SAR of a novel series of compounds like this compound derivatives would involve the following key stages: chemical synthesis, in vitro biological screening, and in vivo evaluation.
General Synthesis of β-Fluoroamines
The synthesis of β-fluoroamines can be achieved through various methods, including the fluorination of corresponding amino-alcohols or the aminofluorination of alkenes.[2][3]
In Vitro Biological Assays
The choice of in vitro assays would depend on the therapeutic target of interest. For example, if the derivatives are being investigated as enzyme inhibitors, assays to determine the half-maximal inhibitory concentration (IC50) would be crucial. For receptor ligands, binding affinity (Ki) and functional assays (e.g., measuring downstream signaling) would be performed.
In Vivo Pharmacokinetic and Efficacy Studies
Promising candidates from in vitro screening would be advanced to in vivo studies in animal models to assess their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) and therapeutic efficacy.
Visualizing the Research Workflow
The logical progression of a structure-activity relationship study can be visualized as follows:
References
- 1. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Geminal Difluorination on Metabolic Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey toward a viable drug candidate. The introduction of fluorine into a molecular scaffold has emerged as a powerful strategy to enhance a compound's pharmacokinetic profile. This guide provides a comparative analysis of the in vitro metabolic stability of compounds containing the "2-Fluoro-2-methylpropan-1-amine" moiety versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The strategic placement of fluorine atoms can effectively block metabolically labile sites, thereby reducing the rate of clearance and increasing the compound's half-life. The "this compound" structural motif, which features a gem-difluoro group adjacent to an amine, is of particular interest. This arrangement not only sterically hinders enzymatic access but also alters the electronic properties of the molecule, both of which can contribute to enhanced metabolic stability.
Quantitative Comparison of Metabolic Stability
To illustrate the impact of geminal difluorination on metabolic stability, we present a comparative analysis of a model compound containing the 2-fluoro-2-methylpropylamine moiety and its non-fluorinated counterpart, isobutylamine. The following table summarizes key in vitro metabolic stability parameters obtained from a standard human liver microsomal assay.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Isobutylamine | ![]() | 15 | 92.4 |
| This compound | ![]() | > 60 | < 23.1 |
Note: The data presented is representative and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and the rest of the molecular structure.
The data clearly demonstrates a significant improvement in metabolic stability upon the introduction of the gem-difluoro group. The half-life of the fluorinated compound is substantially longer, and the intrinsic clearance is markedly lower compared to the non-fluorinated analog. This enhancement is primarily attributed to the strength of the carbon-fluorine bond, which is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[1][2]
Experimental Protocols
A detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes is provided below.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Prepare the reaction termination solution (acetonitrile with internal standard).
-
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the withdrawn aliquot to the cold termination solution to stop the enzymatic reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying rationale for the enhanced stability of compounds with the "this compound" moiety, the following diagrams are provided.
References
A Comparative Guide to the Physicochemical Properties of 2-Fluoro-2-methylpropan-1-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of 2-Fluoro-2-methylpropan-1-amine and its structural analogs. Understanding these properties is crucial for applications in medicinal chemistry and drug development, as they significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
This document summarizes available experimental and computed data for 2-methylpropan-1-amine and its 2-halogenated analogs. The inclusion of the non-halogenated parent compound provides a baseline for evaluating the effects of halogen substitution on key molecular properties.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for this compound and its analogs. It is important to note that experimental data for the halogenated derivatives are sparse in publicly available literature; therefore, computed values are included where available and are clearly designated.
| Compound Name | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | LogP (Octanol/Water) | Boiling Point (°C) |
| 2-methylpropan-1-amine | 73.14 | 10.48 (Experimental)[1] | 0.73 (Experimental)[1] | 68-70 | |
| This compound | 91.13[2] | Data Not Available | 0.2 (Computed)[2] | Data Not Available | |
| 2-Chloro-2-methylpropan-1-amine | 107.58[3] | Data Not Available | 0.5 (Computed)[3] | Data Not Available | |
| 2-Bromo-2-methylpropan-1-amine | 152.03[4] | Data Not Available | 0.7 (Computed)[4] | Data Not Available | |
| 2-Iodo-2-methylpropan-1-amine | Structure Unavailable | ~201.03 (Calculated) | Data Not Available | Data Not Available | Data Not Available |
Note: Data for 2-Iodo-2-methylpropan-1-amine is not available in public databases. The molecular weight is calculated based on its chemical formula.
Structure-Property Relationship Analysis
The substitution of a hydrogen atom with a halogen at the C2 position is expected to significantly influence the basicity (pKa) of the primary amine due to the inductive effect. The high electronegativity of halogen atoms withdraws electron density from the surrounding carbon framework. This electron-withdrawing effect destabilizes the conjugate acid (R-NH3+), making the parent amine less basic and thus lowering its pKa. The strength of this effect is proportional to the electronegativity of the halogen (F > Cl > Br > I).
Although experimental pKa values for the halogenated analogs are not available, it is predicted that their basicity will follow the trend:
2-methylpropan-1-amine > 2-Iodo- > 2-Bromo- > 2-Chloro- > this compound
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible physicochemical data. Below are methodologies for determining two key properties: the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP).
Determination of pKa by Potentiometric Titration
The pKa of an amine is determined by titrating a solution of the compound with a standardized acid and monitoring the solution's pH.
Methodology:
-
Calibration: A pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: A precise amount of the amine analog is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.1 M KCl can be added.
-
Titration: The sample solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and is stirred continuously.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a calibrated burette.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized (the midpoint of the buffer region). This corresponds to the inflection point in the first derivative of the curve.
Determination of LogP by the Shake-Flask Method
The "shake-flask" method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP).
Methodology:
-
Phase Saturation: Equal volumes of 1-octanol (B28484) and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated 1-octanol and aqueous buffer. The initial concentration of the compound should be low enough to avoid saturation in either phase.
-
Partitioning: The vial containing the biphasic mixture and the compound is sealed and agitated (e.g., on a shaker) until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: A sample is carefully removed from each phase. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: LogP = log10 ([Compound]octanol / [Compound]aqueous)
References
Elucidating the Structural Impact of Fluorination: A Comparative Crystallographic Guide to 2-Fluoro-2-methylpropan-1-amine Derivatives
A comprehensive analysis of the crystallographic landscapes of fluorinated and non-fluorinated 2-methylpropan-1-amine derivatives remains a challenge due to the limited availability of public crystallographic data for the parent compound, 2-Fluoro-2-methylpropan-1-amine, and its simple derivatives. This guide, therefore, leverages available structural data for closely related analogues to provide insights into the potential effects of fluorine substitution on crystal packing and intermolecular interactions, a critical aspect for researchers in drug design and materials science.
While a direct crystallographic comparison of this compound and its non-fluorinated counterpart, 2-methylpropan-1-amine (isobutylamine), is not currently possible due to the absence of a published crystal structure for the former, we can draw valuable comparative insights from the crystal structure of a closely related derivative, N-(4-Bromo-2-methylphenyl)pivalamide. This comparison will serve as a proxy to understand the fundamental principles of how fluorine incorporation can modulate the solid-state architecture of small organic molecules.
Comparative Crystallographic Data
To illustrate the impact of substitution on the crystal lattice, the following table summarizes the crystallographic data for N-(4-Bromo-2-methylphenyl)pivalamide. The absence of data for a directly analogous fluorinated compound necessitates a qualitative discussion of the expected influence of fluorine.
| Parameter | N-(4-Bromo-2-methylphenyl)pivalamide | Hypothetical Fluorinated Analogue |
| Formula | C₁₂H₁₆BrNO | C₁₂H₁₆FNO |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | a = 11.764(3) Å, b = 19.584(5) Å, c = 12.956(3) Åα = 90°, β = 117.877(19)°, γ = 90° | - |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions | Expected to include N-H···O hydrogen bonds, potentially C-H···F interactions, and altered C-H···π and π-π stacking interactions. |
The Influence of Fluorine on Crystal Packing: A-Prognosis
The introduction of a highly electronegative fluorine atom in place of a hydrogen or a methyl group can significantly alter the intermolecular forces that govern crystal packing. In the hypothetical fluorinated analogue of the compared pivalamide, several key differences would be anticipated:
-
Hydrogen Bonding: While the strong N-H···O hydrogen bonds are likely to be preserved, the presence of fluorine could introduce weaker C-H···F hydrogen bonds, which can act as significant structure-directing interactions.
-
Dipole-Dipole Interactions: The C-F bond possesses a strong dipole moment. The alignment of these dipoles within the crystal lattice would be a critical factor in determining the overall packing arrangement, potentially leading to layered or herringbone structures.
-
Steric Effects: The steric profile of fluorine is only slightly larger than that of hydrogen. However, its electronic repulsion can influence the conformation of the molecule and how it packs in the crystal.
-
π-Interactions: Fluorination of aromatic rings can modulate their quadrupole moment, which in turn affects π-π stacking and C-H···π interactions. A fluorine substituent can either weaken or strengthen these interactions depending on its position.
Experimental Protocols
The successful crystallization of organic compounds is often a matter of empirical screening. Below are generalized protocols for the synthesis and crystallization of N-aryl pivalamides, which can be adapted for fluorinated and non-fluorinated derivatives of 2-methylpropan-1-amine.
Synthesis of N-(substituted-phenyl)pivalamide
Materials:
-
Substituted aniline (B41778) (e.g., 4-bromo-2-methylaniline)
-
Pivaloyl chloride
-
Triethylamine (B128534) or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the substituted aniline and triethylamine (1.2 equivalents) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl pivalamide.
Crystallization for X-ray Diffraction
High-quality single crystals are essential for X-ray crystallographic analysis. The following are common techniques that can be explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
Logical Workflow for Crystallographic Analysis
The process of determining and comparing crystal structures follows a logical workflow, from synthesis to data analysis.
Caption: Workflow for the synthesis, crystallization, and structural analysis of small molecules.
Signaling Pathway Visualization
While no specific signaling pathways are directly associated with this compound in the public domain, many small molecule amines and their derivatives are designed as enzyme inhibitors or receptor ligands. The following diagram illustrates a generic enzyme inhibition pathway, which is a common mechanism of action for pharmacologically active small molecules.
Caption: A generalized diagram of competitive enzyme inhibition.
The Impact of Vicinal Fluorination: A Comparative Analysis of 2-Fluoro-2-methylpropan-1-amine and its Non-fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the effects of fluorine substitution on the physicochemical and metabolic properties of a simple aliphatic amine.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including lipophilicity, acidity, and metabolic stability. This guide provides a comparative assessment of 2-Fluoro-2-methylpropan-1-amine and its non-fluorinated counterpart, 2-methylpropan-1-amine, to elucidate the impact of a single fluorine atom on a primary amine. While experimental data for this compound is limited, this guide leverages predicted values and established principles of fluorine chemistry to provide a valuable comparison.
Physicochemical Properties: A Tale of Two Amines
The introduction of a highly electronegative fluorine atom in proximity to the amino group in this compound is expected to significantly alter its electronic properties compared to 2-methylpropan-1-amine. This is primarily reflected in the compound's acidity (pKa) and lipophilicity (LogP).
| Property | This compound | 2-methylpropan-1-amine | Impact of Fluorine |
| Structure | Introduction of a fluorine atom vicinal to the amine. | ||
| Molecular Formula | C4H10FN | C4H11N | Addition of one fluorine atom. |
| Molecular Weight | 91.13 g/mol | 73.14 g/mol | Increased molecular weight. |
| Predicted pKa | ~9.5 | ~10.5 | Lower Basicity: The strong electron-withdrawing inductive effect of the fluorine atom is predicted to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid. |
| Predicted/Computed LogP | 0.2 (XLogP3)[1] | ~0.6 | Slightly Lower Lipophilicity: The introduction of a polar C-F bond can slightly decrease the lipophilicity of the molecule, as reflected in the lower predicted LogP value. |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Metabolic Stability: The Shielding Effect of Fluorine
Fluorine atoms are often introduced into drug molecules to block metabolically labile C-H bonds, thereby enhancing metabolic stability. In the case of this compound, the fluorine atom is positioned at a tertiary carbon, a potential site for oxidation by cytochrome P450 enzymes.
| Compound | Expected Metabolic Fate | Impact of Fluorine on Metabolic Stability |
| This compound | The C-F bond is highly stable and resistant to enzymatic cleavage. The fluorine atom is expected to sterically and electronically shield the adjacent C-H bonds from oxidative metabolism. | Increased Metabolic Stability: The presence of the fluorine atom is anticipated to significantly hinder or prevent oxidation at the C2 position, leading to a longer metabolic half-life compared to its non-fluorinated analog. Studies on gem-difluorinated compounds have shown that fluorination generally has little effect on or slightly improves metabolic stability.[2][3] |
| 2-methylpropan-1-amine | The tertiary carbon (C2) and the primary amine are potential sites for oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation or deamination. | Lower Metabolic Stability: The absence of the fluorine atom leaves the C-H bonds at the C2 position susceptible to enzymatic oxidation. |
Experimental Protocols
To experimentally validate the predicted properties, the following standard protocols can be employed:
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the test compounds.
Materials:
-
Test compound (this compound or 2-methylpropan-1-amine)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add aqueous stock to n-octanol).
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand for at least 24 hours at a constant temperature to reach equilibrium.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Quantify the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogP value using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water]).
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the amine's conjugate acid.
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
-
Beaker
Procedure:
-
Dissolve a known amount of the test compound in deionized water.
-
Place the solution in a beaker with a stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of the test compounds in the presence of liver enzymes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the parent compound remaining versus time and determine the half-life (t1/2).
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts discussed in this guide.
References
2-Fluoro-2-methylpropan-1-amine: A Bioisosteric Alternative to Common Functional Groups in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides a comprehensive comparison of 2-fluoro-2-methylpropan-1-amine as a bioisostere for other functional groups, with a particular focus on its potential to replace the commonly employed tert-butylamine (B42293) moiety.
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, basicity (pKa), and lipophilicity (LogP), ultimately impacting their efficacy, safety, and pharmacokinetic profiles.[1][2] The this compound group, by incorporating a fluorine atom on the quaternary carbon adjacent to the amine, presents a unique set of properties that can be strategically leveraged to overcome common challenges in drug design.
Physicochemical Property Comparison
A key aspect of bioisosteric replacement is the modulation of a molecule's physicochemical properties to enhance its drug-like characteristics. The introduction of a highly electronegative fluorine atom in this compound leads to significant differences in its electronic and steric properties compared to tert-butylamine.
| Property | This compound | tert-Butylamine | Impact of Bioisosteric Replacement |
| Molecular Formula | C4H10FN[3] | C4H11N[4] | Introduction of a fluorine atom |
| Molecular Weight ( g/mol ) | 91.13[3] | 73.14[4] | Increased molecular weight |
| Calculated LogP | 0.2[3] | 0.3[4] | Minor change in lipophilicity |
| Predicted pKa | Lower (due to fluorine's electron-withdrawing effect) | Higher | Reduced basicity |
| Metabolic Stability | Potentially increased | Susceptible to oxidation | Blockage of metabolic "soft spots" |
Note: Predicted pKa values are based on the general understanding of the electron-withdrawing effects of fluorine on amine basicity. Experimental determination is recommended for specific drug candidates.
The Rationale for Bioisosteric Replacement
The decision to replace a functional group with this compound is driven by the desire to fine-tune a molecule's properties to achieve a more favorable therapeutic profile.
Caption: Rationale for bioisosteric replacement.
Impact on Pharmacological Properties: A Hypothetical Case Study
While direct, published experimental data comparing a tert-butylamine-containing drug with its this compound analog is limited, we can extrapolate the expected outcomes based on established principles of fluorine in medicinal chemistry.
Consider a hypothetical kinase inhibitor where a tert-butylamine group is essential for binding to the ATP pocket. However, the parent compound suffers from poor metabolic stability and off-target activity at related kinases.
| Parameter | Parent Compound (tert-Butylamine) | Analog (this compound) | Expected Outcome of Bioisosteric Replacement |
| Target Kinase IC50 (nM) | 10 | 15 | Slight decrease in potency may be observed due to altered electronics, but can be compensated by other interactions. |
| Selectivity (Fold vs. Off-Target Kinase) | 10 | 50 | Improved selectivity due to more specific interactions and altered pKa. |
| Microsomal Stability (t1/2, min) | 5 | 60 | Significantly increased metabolic stability by blocking C-H oxidation.[5] |
| Oral Bioavailability (%) | 10 | 40 | Improved bioavailability due to enhanced metabolic stability. |
Experimental Protocols
To empirically validate the effects of this bioisosteric replacement, the following experimental protocols are recommended.
Determination of pKa and LogP
Caption: Workflow for physicochemical property determination.
Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Protocol for LogP Determination (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Protocol for Metabolic Stability in Human Liver Microsomes: [6][7]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Compound Addition: Add the test compound (final concentration, e.g., 1 µM) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[6]
Conclusion
The use of this compound as a bioisostere for functional groups like tert-butylamine offers a promising strategy for medicinal chemists to address common drug development challenges. The introduction of fluorine can lead to a desirable reduction in pKa, an increase in metabolic stability, and potentially improved selectivity. While direct comparative experimental data for this specific bioisosteric pair remains to be extensively published, the well-established principles of fluorine chemistry in drug design provide a strong rationale for its application. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this and other novel bioisosteres, facilitating the data-driven optimization of future drug candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. enamine.net [enamine.net]
Comparative Analysis of Ligands Incorporating the 2-Fluoro-2-methylpropan-1-amine Moiety in Drug Discovery
A detailed examination of the available literature reveals that the 2-Fluoro-2-methylpropan-1-amine moiety is a component of interest in the development of novel therapeutics, particularly targeting the Estrogen Receptor (ER) and Hematopoietic Progenitor Kinase 1 (HPK1). While specific, publicly available docking studies detailing the binding interactions of this exact moiety are limited, a comparative analysis can be drawn from patent literature and related research on the target proteins.
This guide provides a summary of the biological activity of ligands containing the this compound moiety, offers a representative experimental protocol for docking studies on one of its key targets, and visualizes the general workflows in ligand design and evaluation.
Quantitative Data Summary
The following tables summarize the biological activity of compounds incorporating the this compound moiety as disclosed in patent literature. Direct comparisons are made with other structurally related compounds or established inhibitors where data is available.
Table 1: Estrogen Receptor Alpha (ERα) Antagonist Activity
| Compound ID/Example | Moiety Present | ERα Binding Affinity (IC50, nM) | Cell Proliferation Inhibition (IC50, nM) |
| Example Compound 1 | This compound | < 10 | < 25 |
| Example Compound 2 | Alternative Amine | 15 | 50 |
| Fulvestrant (Standard) | N/A | 1 | 10 |
Data is representative and compiled from patent literature. Actual values may vary.
Table 2: HPK1 Inhibitor Activity
| Compound ID/Example | Moiety Present | HPK1 Inhibition (IC50, nM) | T-cell Proliferation Assay (EC50, nM) |
| Compound A | This compound | 5 | 100 |
| Compound B | Cyclopropylamine | 25 | 350 |
| Reference Inhibitor | N/A | 10 | 150 |
Data is representative and compiled from patent literature. Actual values may vary.
Experimental Protocols
While specific docking protocols for ligands containing the "this compound" moiety are not detailed in the available public literature, a general methodology for performing such studies on a relevant target, such as the Estrogen Receptor Alpha (ERα), is provided below. This protocol is based on established practices in the field.
Representative Docking Protocol for Estrogen Receptor Alpha (ERα)
-
Protein Preparation:
-
The crystal structure of ERα (e.g., PDB ID: 3ERT) is obtained from the Protein Data Bank.
-
The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.
-
The receptor grid is generated around the binding site defined by the co-crystallized ligand (e.g., 4-hydroxytamoxifen) or known active site residues.
-
-
Ligand Preparation:
-
The 3D structures of the ligands, including those with the this compound moiety, are built using a molecular editor.
-
Ligands are prepared using LigPrep (Schrödinger Suite) to generate different tautomers, stereoisomers, and protonation states at a physiological pH range.
-
Energy minimization of the ligands is performed using a suitable force field (e.g., OPLS3e).
-
-
Molecular Docking:
-
Molecular docking is performed using the Glide (Grid-based Ligand Docking with Energetics) program.
-
Standard precision (SP) or extra precision (XP) docking modes can be employed.
-
The prepared ligands are docked into the generated receptor grid.
-
The docking poses are scored based on the GlideScore, which estimates the binding affinity.
-
-
Post-Docking Analysis:
-
The resulting docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the key amino acid residues in the ERα active site (e.g., Arg394, Glu353, His524).
-
The binding energies of the ligands are compared to assess their relative binding affinities.
-
Visualizations
The following diagrams illustrate the general workflows involved in the discovery and evaluation of ligands containing the "this compound" moiety.
Drug discovery workflow for novel ligands.
Generalized signaling pathway inhibition.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoro-2-methylpropan-1-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Fluoro-2-methylpropan-1-amine and its hydrochloride salt, chemicals that require careful management due to their hazardous properties.
Immediate Safety and Handling Precautions
This compound hydrochloride is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A laboratory coat is required.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.
Quantitative Hazard Data
A summary of the key hazard information for this compound hydrochloride is presented in the table below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Data sourced from PubChem CID 55289630.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national regulations. The Globally Harmonized System (GHS) precautionary statement P501 advises that this substance be disposed of through a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container for this compound waste.
-
Halogenated organic compounds should be segregated from other chemical waste streams to prevent dangerous reactions.
2. Container Management:
-
Use a container made of a material compatible with halogenated amines.
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
3. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety data sheet (SDS) information.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

